Josamycin propionate
Descripción
Propiedades
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWASFCRCRXRKF-VGOAISAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31674-19-8 | |
| Record name | Josamycin propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JOSAMYCIN 2A-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Josamycin Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin propionate, a macrolide antibiotic, exerts its bacteriostatic and at higher concentrations, bactericidal effects primarily by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound. It delves into its interaction with the bacterial ribosome, the kinetics of this binding, and its multifaceted impact on the process of translation. Furthermore, this document outlines its effects on mitochondrial protein synthesis and its interaction with specific cellular signaling pathways. Quantitative data are presented in tabular format for clarity, and key experimental methodologies are described. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows.
Introduction
Josamycin is a 16-membered ring macrolide antibiotic produced by Streptomyces narbonensis.[1] The propionate ester, this compound, is a prodrug that enhances oral absorption and bioavailability. Like other macrolides, its principal mode of action is the inhibition of bacterial protein synthesis.[2] This is achieved through high-affinity binding to the large (50S) ribosomal subunit, thereby interfering with multiple steps in the translation elongation cycle.[3][4] This guide offers a comprehensive overview of these mechanisms for professionals in the field of drug discovery and development.
Interaction with the Bacterial Ribosome
The primary target of josamycin is the 50S subunit of the bacterial ribosome.[5] It binds within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[3] This binding is a reversible process characterized by a strong affinity and a prolonged residence time on the ribosome. The interaction is stabilized by hydrogen bonds and hydrophobic interactions.[2]
Binding Kinetics
The interaction of josamycin with the Escherichia coli ribosome has been characterized using a cell-free mRNA translation system. The kinetic parameters highlight a stable and long-lasting association.[3]
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [3] |
| Average Lifetime on Ribosome | 3 hours | E. coli cell-free system | [3] |
Inhibition of Protein Synthesis
Josamycin's binding to the 50S ribosomal subunit leads to a multi-pronged inhibition of protein synthesis, ultimately halting bacterial growth.[5] The mechanism is more complex than a simple steric blockade of the exit tunnel and involves a dual inhibitory action.[6]
Direct Inhibition of Peptide Elongation
Josamycin directly interferes with the elongation of the polypeptide chain. This inhibition is context-dependent, with the effect being most pronounced in the early stages of translation.[3]
-
Inhibition of Peptidyl Transferase Activity: By binding near the PTC, josamycin perturbs the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby hindering the formation of peptide bonds.[2][7] It has been shown to slow down the formation of the first peptide bond in an amino acid-dependent manner.[3]
-
Blockade of Nascent Peptide Elongation: Josamycin completely inhibits the formation of the second or third peptide bond, depending on the specific amino acid sequence of the nascent peptide.[3][8] This suggests a direct steric hindrance or an allosteric effect on the PTC as the nascent chain grows.
Indirect Inhibition via Peptidyl-tRNA Drop-off
A key feature of josamycin's mechanism is the induction of premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".[3]
-
Mechanism of Drop-off: Josamycin stimulates the rate of peptidyl-tRNA dissociation from the ribosome.[3] This premature termination of translation leads to the accumulation of incomplete and non-functional peptides.
-
Depletion of tRNA Pools: The rapid drop-off of peptidyl-tRNA effectively sequesters tRNA molecules, leading to a depletion of the intracellular pool of aminoacyl-tRNAs available for protein synthesis.[6] This indirect mechanism further contributes to the overall inhibition of protein synthesis and bacterial growth.[3]
The following diagram illustrates the dual mechanism of action of josamycin.
Off-Target Effects: Mitochondrial Protein Synthesis
Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, josamycin can also affect protein synthesis within mammalian mitochondria.[9] This is a critical consideration in drug development due to potential toxicity.
Inhibition of Mitochondrial Ribosomes
Josamycin has been shown to inhibit protein synthesis in an in vitro bovine mitochondrial translation system.[9]
| Parameter | Value | System | Reference |
| IC50 | 12.3 µM | Bovine mitochondrial translation system | [9] |
This inhibition of mitochondrial protein synthesis can lead to impaired oxidative phosphorylation and a metabolic shift towards glycolysis in mammalian cells.[9]
Interaction with Cellular Signaling Pathways
Recent research has uncovered a unique interaction between josamycin and the mitogen-activated protein kinase (MAPK) signaling pathway in mammalian cells, which may contribute to its observed anti-inflammatory effects.[5]
The GADD45A-MAP3K4-p38 MAPK Pathway
Studies have shown that knockdown of genes encoding for GADD45A, MAP3K4, and MAP2K3 sensitizes cells to josamycin.[5] These proteins are components of a signaling cascade that activates p38 MAPK. This suggests that josamycin may directly or indirectly modulate this pathway.
The proposed signaling pathway is depicted below.
Experimental Protocols
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of josamycin to the ribosome.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.
-
Radiolabeling of Josamycin: Prepare [3H]- or [14C]-labeled josamycin.
-
Binding Reaction: Incubate a constant concentration of radiolabeled josamycin with varying concentrations of ribosomes in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, and DTT) at a specified temperature (e.g., 37°C) to reach equilibrium.
-
Filtration: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound josamycin will be retained on the filter, while unbound josamycin will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound josamycin as a function of the ribosome concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the inhibitory effect of josamycin on overall protein synthesis.
Methodology:
-
Preparation of Cell-Free Translation System: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for transcription and translation, or use a commercially available purified system.
-
Template DNA/mRNA: Use a plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) or the corresponding mRNA as a template.
-
Reaction Mixture: Set up reaction mixtures containing the cell-free system, the template, an amino acid mixture including a radiolabeled amino acid (e.g., [35S]-methionine), and varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for protein synthesis.
-
Measurement of Protein Synthesis:
-
Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity.
-
Reporter Gene Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and detection method (e.g., luminescence for luciferase).
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.
Peptidyl-tRNA Drop-off Assay
This assay quantifies the premature release of peptidyl-tRNA from the ribosome in the presence of josamycin.
Methodology:
-
In Vitro Translation: Perform an in vitro translation reaction as described above, but with a specific mRNA template.
-
Labeling: Use a radiolabeled amino acid to label the nascent polypeptide chain.
-
Incubation with Josamycin: Add josamycin to the reaction at a concentration known to inhibit protein synthesis.
-
Separation of Ribosomes and Supernatant: Separate the ribosomes (containing bound peptidyl-tRNA) from the supernatant (containing dropped-off peptidyl-tRNA) by ultracentrifugation through a sucrose cushion.
-
Quantification: Measure the radioactivity in both the ribosomal pellet and the supernatant.
-
Data Analysis: Calculate the percentage of peptidyl-tRNA drop-off as the ratio of radioactivity in the supernatant to the total radioactivity (pellet + supernatant).
The workflow for investigating the dual mechanism of action is outlined below.
Conclusion
The mechanism of action of this compound is multifaceted, extending beyond simple steric hindrance within the ribosomal exit tunnel. Its high-affinity and long-duration binding to the 50S ribosomal subunit leads to a potent dual inhibition of protein synthesis through direct interference with peptide elongation and the induction of peptidyl-tRNA drop-off, which depletes the available tRNA pool. Furthermore, its off-target effects on mitochondrial ribosomes and its interaction with the p38 MAPK signaling pathway are important considerations for its therapeutic use and for the development of future macrolide antibiotics. The experimental approaches detailed in this guide provide a framework for the continued investigation of the intricate mechanisms of this important class of antibiotics.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. journals.asm.org [journals.asm.org]
- 4. Graphviz [graphviz.org]
- 5. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural insights into context-specific inhibition of bacterial translation by macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filter binding assay - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Josamycin Propionate: Chemical Structure, Properties, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin propionate is a macrolide antibiotic, a class of bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its analysis and characterization are presented, alongside visualizations of its molecular structure and biological pathways to facilitate a deeper understanding for research and development applications.
Chemical and Physical Properties
This compound is a white to light yellowish-white crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
| CAS Number | 31674-19-8 |
| Molecular Formula | C₄₅H₇₃NO₁₆ |
| SMILES | CCC(=O)O[C@H]1/C=C/C=C/C--INVALID-LINK--OC(=O)C--INVALID-LINK--C[C@H]1C)O[C@@]2([H])--INVALID-LINK--(--INVALID-LINK--O2)O[C@H]3C--INVALID-LINK--(--INVALID-LINK--O3)OC(=O)CC(C)C)O)N(C)C)O)OC">C@HOC(=O)C |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 884.06 g/mol | [2] |
| Melting Point | Approximately 252°C (with decomposition) | [1] |
| Solubility | Freely soluble in methanol and ethanol (95%); Soluble in diethyl ether; Practically insoluble in water. | [1] |
| Specific Optical Rotation | -65° to -75° (dried substance) | [3] |
Chemical Structure
The chemical structure of this compound is characterized by a 16-membered lactone ring, which is a hallmark of macrolide antibiotics.
References
Josamycin Propionate: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin propionate, a semi-synthetic macrolide antibiotic, is a derivative of josamycin, a natural product of Streptomyces narbonensis var. josamyceticus. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biosynthetic origins of this compound. It details the experimental protocols for its synthesis and analysis, presents quantitative data in a structured format, and visually elucidates the biosynthetic and relevant signaling pathways. This guide is intended to serve as a core resource for professionals in the fields of medicinal chemistry, microbiology, and drug development.
Discovery and Background
Josamycin was first isolated in 1964 by Hamao Umezawa and his colleagues from the fermentation broth of Streptomyces narbonensis var. josamyceticus.[1] As a 16-membered macrolide antibiotic, josamycin exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria by inhibiting bacterial protein synthesis.[2] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA.[3]
The propionate ester of josamycin was later developed to enhance the pharmacokinetic properties of the parent compound, such as improved stability and bioavailability, while retaining its potent antibacterial activity.[4] Upon administration, the propionate group is hydrolyzed by esterases in the body, releasing the active josamycin molecule.[4]
Chemical Synthesis of this compound
The synthesis of this compound from josamycin is achieved through an esterification reaction. The following protocol is based on established methods.
Experimental Protocol: Esterification of Josamycin
Objective: To synthesize di-propionyl josamycin via esterification of josamycin with propionic anhydride.
Materials:
-
Josamycin
-
Propionic anhydride
-
Pyridine
-
Ice water
-
2N Sodium hydroxide solution
-
70% aqueous methanol
Procedure:
-
Dissolve 20 g of josamycin in 25 g of propionic anhydride.
-
Add 0.1 ml of pyridine to the solution.
-
Heat the mixture to 60°C for 5 hours.
-
Pour the reaction mixture into 200 ml of ice water.
-
Allow the mixture to stand for 2 hours.
-
Adjust the pH of the resulting mixture to approximately 5 with a 2N sodium hydroxide solution.
-
Separate the formed white precipitates by filtration.
-
Recrystallize the precipitates from 70% aqueous methanol to yield di-propionyl josamycin.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | Josamycin | U.S. Patent 3,957,768 |
| Reagents | Propionic anhydride, Pyridine | U.S. Patent 3,957,768 |
| Reaction Temperature | 60°C | U.S. Patent 3,957,768 |
| Reaction Time | 5 hours | U.S. Patent 3,957,768 |
| Product | Di-propionyl josamycin | U.S. Patent 3,957,768 |
| Yield | 1.01 g (from 20 g of Josamycin) | U.S. Patent 3,957,768 |
| Melting Point | 130°C | U.S. Patent 3,957,768 |
Synthesis Workflow
Caption: Workflow for the synthesis of di-propionyl josamycin.
Biosynthesis of Josamycin
Josamycin is a polyketide, a class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis of the josamycin macrolactone ring is carried out by a Type I PKS, a large, modular enzyme complex. Each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain.
While the complete gene cluster for josamycin biosynthesis has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the known structure of josamycin and the general mechanism of Type I PKSs.
Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of josamycin.
Experimental Protocols for Analysis and Characterization
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify it in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase:
-
A mixture of acetonitrile, phosphate buffer (pH 3, 0.2 M), tetrabutylammonium hydrogen sulphate (0.2 M), and water (21:5:3:71, v/v/v/v).
Procedure:
-
Prepare the mobile phase and degas it.
-
Set the column temperature to 45°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 232 nm.
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Inject a defined volume of the sample solution into the HPLC system.
-
Analyze the resulting chromatogram to determine the retention time and peak area of this compound and any impurities.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.
Materials:
-
Mueller-Hinton agar
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
Procedure:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution.
-
Incorporate each dilution into molten Mueller-Hinton agar and pour into sterile petri dishes. Prepare a control plate with no antibiotic.
-
Once the agar has solidified, spot-inoculate the plates with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway Interactions
Recent studies have indicated that in addition to its antibacterial effects, josamycin can modulate signaling pathways in mammalian cells. Specifically, it has been shown to sensitize cells to the effects of certain anticancer drugs by impacting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Knockdown of MAP3K4, MAP2K3, and GADD45A has been shown to sensitize K562 cancer cells to josamycin.[5]
Josamycin's Influence on the MAPK Signaling Pathway
Caption: Josamycin's interaction with the MAPK signaling pathway.
Conclusion
This compound remains a clinically relevant macrolide antibiotic. Its semi-synthetic nature allows for improved pharmacokinetic properties over its parent compound, josamycin. This technical guide has provided a detailed overview of its discovery, a reproducible synthesis protocol, and an outline of its biosynthetic origins. The included experimental protocols for analysis and characterization, along with insights into its interaction with mammalian signaling pathways, offer a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the complete elucidation of the josamycin biosynthetic gene cluster and a deeper understanding of its effects on mammalian cells will continue to expand the utility and application of this important antibiotic.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a bioactive 51-membered macrolide complex by activation of a silent polyketide synthase in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. benchchem.com [benchchem.com]
In Vitro Antibacterial Spectrum of Josamycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of josamycin propionate, a macrolide antibiotic. The document details its activity against a range of clinically relevant bacteria, outlines the experimental protocols for susceptibility testing, and illustrates its mechanism of action.
Introduction
This compound is the propionyl ester of josamycin, a 16-membered ring macrolide antibiotic.[1] Like other macrolides, it is primarily bacteriostatic, inhibiting bacterial protein synthesis.[2] It is effective against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[1][3] This guide focuses on its in vitro activity, presenting quantitative data from various studies.
Mechanism of Action
Josamycin exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding blocks the polypeptide exit tunnel, leading to the inhibition of protein synthesis by preventing the elongation of the peptide chain.[2]
Caption: Mechanism of Josamycin's Inhibition of Bacterial Protein Synthesis.
In Vitro Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin against various clinically significant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Gram-Positive Aerobes
Josamycin demonstrates significant activity against a variety of Gram-positive aerobic bacteria, including common respiratory and skin pathogens.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 246 (erythromycin-resistant) | - | - | >2 | [4] |
| Staphylococcus aureus | - | - | - | - | [2] |
| Streptococcus pneumoniae | - | - | - | - | [2] |
| Streptococcus pyogenes | 193 | - | 0.12 | 0.25 | [5] |
| Streptococcus pyogenes | 572 | - | - | - | [6] |
| Streptococcus agalactiae | 572 | - | - | - | [6] |
| Enterococci | - | - | 0.5-1 | - | [1] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Gram-Negative Aerobes
Josamycin's activity against Gram-negative aerobes is more limited compared to its effects on Gram-positive bacteria.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | - | 2-16 | - | - | [1] |
Atypical Bacteria
Josamycin is known for its effectiveness against atypical respiratory pathogens.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | - | - | - | - | [7] |
| Chlamydia pneumoniae | 1 (type strain) | - | 0.25 | - | [3] |
Anaerobic Bacteria
Josamycin exhibits good in vitro activity against a variety of anaerobic bacteria.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | % Susceptible at ≤3.12 µg/mL | Reference(s) |
| Bacteroides spp. | 145 | - | 100 | [8] |
| Bacteroides fragilis | 132 | ≤2 | - | [9] |
| Peptococcus spp. | 132 | ≤2 | - | [9] |
| Peptostreptococcus spp. | 132 | ≤2 | - | [9] |
| Clostridium spp. | 12 | >32 (for 2 isolates) | - | [9] |
| Fusobacterium spp. | 10 | >32 (for 6 isolates) | - | [9] |
Experimental Protocols
The determination of in vitro antibacterial susceptibility is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies for two standard procedures used to determine the MIC of this compound.
Agar Dilution Method
The agar dilution method is a reference standard for antimicrobial susceptibility testing.
Caption: Workflow for the Agar Dilution Method.
Protocol:
-
Preparation of Antibiotic Plates: A stock solution of this compound is prepared. Serial twofold dilutions of the antibiotic are made and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of josamycin that completely inhibits visible bacterial growth.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antibiotics in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Protocol:
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth). Each well contains a final volume of the antibiotic dilution. A growth control well without the antibiotic and a sterility control well are included.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of josamycin at which there is no visible turbidity (bacterial growth).
Conclusion
This compound demonstrates a potent in vitro antibacterial spectrum, particularly against Gram-positive cocci and atypical pathogens, which are common causes of respiratory tract infections. Its activity against anaerobic bacteria further broadens its clinical utility. The standardized methodologies of agar and broth dilution are essential for the accurate determination of its minimum inhibitory concentrations, guiding its appropriate clinical use and informing further drug development research. This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and drug development professionals.
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of josamycin against Streptococcus pyogenes isolated from patients with upper respiratory tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of common clinical anaerobic and aerobic isolates against josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Anaerobic Bacteria to Josamycin - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Josamycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its propionate ester, josamycin propionate, is a semi-synthetic derivative with enhanced pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the josamycin core, drawing from studies on various derivatives. It includes quantitative data on antibacterial activity, detailed experimental protocols for assessing macrolide efficacy, and visualizations of its mechanism of action and its influence on cellular signaling pathways. This document serves as a comprehensive resource for researchers engaged in the development of novel macrolide antibiotics.
Introduction
Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis. It exerts its bacteriostatic action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] this compound is a prodrug of josamycin, designed to improve oral absorption and bioavailability. The propionate group is hydrolyzed in vivo to release the active josamycin molecule. Therefore, the structure-activity relationship of this compound is intrinsically linked to the SAR of the parent josamycin molecule. This guide will focus on the SAR of the core josamycin structure, with inferences drawn from the synthesis and evaluation of various josamycin derivatives.
Mechanism of Action
Josamycin targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Its primary mechanism of action involves the following steps:
-
Binding to the 50S Ribosomal Subunit: Josamycin binds to the 23S rRNA within the large (50S) ribosomal subunit, near the peptidyl transferase center (PTC).[2]
-
Obstruction of the Nascent Peptide Exit Tunnel (NPET): The binding of josamycin partially occludes the NPET, the channel through which newly synthesized polypeptide chains emerge from the ribosome.[3]
-
Inhibition of Peptide Elongation: By blocking the NPET, josamycin sterically hinders the progression of the growing peptide chain, leading to a premature termination of translation.[2][4]
-
Dissociation of Peptidyl-tRNA: The stalled ribosome-nascent peptide complex is unstable, leading to the dissociation of peptidyl-tRNA from the ribosome.[4]
This inhibition of protein synthesis ultimately halts bacterial growth and replication.
Figure 1. Mechanism of action of josamycin on the bacterial ribosome.
Structure-Activity Relationship of the Josamycin Core
The antibacterial activity of josamycin is dictated by its complex macrocyclic structure, which includes a 16-membered lactone ring and two sugar moieties, mycaminose and mycarose.[5] The propionate ester at the 9-hydroxyl group of the leucomycin V component of josamycin primarily serves to enhance its pharmacokinetic profile. SAR studies on josamycin derivatives have revealed key structural features essential for its antibacterial activity.
Modifications of the Macrolactone Ring
-
C9-hydroxyl group: Esterification of the C9-hydroxyl group, as seen in this compound, generally improves oral absorption without significantly altering the intrinsic antibacterial activity.
-
C16-aldehyde group: Modifications at the C16-aldehyde position have been explored to enhance activity. Conversion of the aldehyde to unsaturated carbonyl compounds has yielded derivatives with comparable or, in some cases, improved activity against respiratory pathogens, including resistant strains.[6]
Modifications of the Sugar Moieties
-
Mycarose (the terminal sugar):
-
Cleavage of the mycarose sugar generally leads to a significant decrease in antibacterial activity, highlighting its importance for ribosome binding and overall efficacy.
-
Modifications at the 4'-hydroxyl group of the mycaminose (after removal of mycarose) have been investigated. Acylation of the 4'-hydroxyl group with various substituents can modulate the activity. For instance, certain arylalkyl and alkyl ester modifications have resulted in compounds with activity comparable to the parent josamycin against Staphylococcus aureus and Staphylococcus epidermidis.[7]
-
-
Mycaminose (the amino sugar): The dimethylamino group on the mycaminose sugar is crucial for activity. This basic nitrogen is believed to interact with the ribosome and is a common feature among active macrolides.
Quantitative Data: Antibacterial Activity of Josamycin and its Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin and some of its derivatives against various bacterial strains.
| Compound | Modification | S. aureus (MSSA) MIC (µg/mL) | S. epidermidis (MSSE) MIC (µg/mL) | Reference |
| Josamycin | - | 1 | 0.5 | [7] |
| Derivative 1 | 9-O-acetyl-desmycarosyl josamycin | 8 | 4 | [7] |
| Derivative 2 | 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin | 1 | 0.5 | [7] |
| Derivative 3 | 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin | 1 | 0.5 | [7] |
| Compound | S. pyogenes MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference |
| Josamycin | 0.03-0.12 | 0.03-0.12 | 2-16 | [8] |
| Erythromycin | 0.016 | 0.016 | 2-8 | [8] |
| Miokamycin | 0.06-0.25 | 0.06-0.25 | 8-32 | [8] |
Experimental Protocols
The determination of the antibacterial activity of this compound and its analogs is typically performed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound or analog (analytical grade)
-
Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions. This brings the final volume in each well to 200 µL and the inoculum to the target concentration.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Figure 2. Experimental workflow for the broth microdilution MIC assay.
Signaling Pathway Involvement: p38 MAPK
Beyond its direct antibacterial effects, josamycin has been shown to modulate host inflammatory responses. One of the key pathways implicated is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.
The p38 MAPK pathway is a crucial regulator of cytokine production and inflammation. Environmental stresses and inflammatory cytokines can activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, resulting in the expression of pro-inflammatory genes.
Some studies suggest that josamycin can inhibit the activation of the p38 MAPK pathway.[9] This inhibitory effect may contribute to the anti-inflammatory properties observed with some macrolide antibiotics. The precise mechanism by which josamycin modulates this pathway is still under investigation but may involve direct or indirect interactions with components of the signaling cascade.
Figure 3. Simplified overview of the p38 MAPK signaling pathway and the potential inhibitory role of josamycin.
Conclusion
The structure-activity relationship of this compound is fundamentally that of its active core, josamycin. The 16-membered macrolactone ring and the two sugar moieties, mycaminose and mycarose, are critical for its antibacterial activity. While the propionate ester enhances its pharmacokinetic properties, modifications to the C16-aldehyde and the 4'-hydroxyl group of the desmycarosyl structure offer avenues for the development of novel derivatives with potentially improved activity or spectra. The immunomodulatory effects of josamycin, possibly through the inhibition of the p38 MAPK pathway, represent an additional area of interest for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of macrolide antibiotics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Initial Isolation and Characterization of Josamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation and characterization of Josamycin, a macrolide antibiotic. It details the pioneering work that led to its discovery and the fundamental methodologies used to determine its initial physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.
Discovery and Producing Organism
Josamycin was first isolated in 1964 by a team of Japanese scientists led by Hamao Umezawa.[1] The antibiotic is a secondary metabolite produced by the fermentation of a strain of Streptomyces narbonensis var. josamyceticus, which was originally isolated from a soil sample in Japan.[1][2][3] The producing organism, strain A 204-P, was deposited in the National Institute of Health, Japan (NIHJ 440) and the American Type Culture Collection (ATCC 17835).[2]
Fermentation and Isolation
The production of Josamycin involves the cultivation of Streptomyces narbonensis var. josamyceticus under aerobic conditions in a culture medium containing assimilable sources of carbon and nitrogen.[2][3]
Fermentation Protocol
A typical fermentation process involves the following steps:
-
Inoculum Preparation: A culture of Streptomyces narbonensis var. josamyceticus is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Fermentation: The production medium, containing carbon sources like glucose and starch, and nitrogen sources such as soybean meal and yeast extract, is inoculated with the seed culture.[3][4] The fermentation is carried out at a temperature of approximately 25-30°C with continuous aeration and agitation.[2][3]
-
Monitoring: The production of Josamycin is monitored throughout the fermentation process until substantial antibiotic activity is detected in the culture broth.[2]
Isolation and Purification Protocol
The isolation and purification of Josamycin from the fermentation broth is a multi-step process designed to separate the antibiotic from the mycelium and other components of the culture medium.[2][5]
-
Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the culture filtrate containing the dissolved Josamycin.[2]
-
Solvent Extraction: The pH of the culture filtrate is adjusted, and Josamycin is extracted using a water-immiscible organic solvent, such as ethyl acetate.[2][5]
-
Acidic Water Extraction: The Josamycin is then back-extracted from the organic solvent into an acidic aqueous solution.[2]
-
pH Adjustment and Re-extraction: The pH of the aqueous solution is adjusted to neutral or weakly alkaline, causing the Josamycin to precipitate or be re-extracted into an organic solvent.[2]
-
Chromatography: Further purification is achieved through chromatographic techniques, such as adsorption chromatography on alumina or silica gel.[2]
-
Crystallization: The purified Josamycin is then crystallized from a suitable solvent, such as benzene, to yield a white, amorphous powder.[5][6]
The following diagram illustrates the general workflow for the isolation and purification of Josamycin:
Physicochemical Characterization
Initial studies on the purified Josamycin established its fundamental physicochemical properties.
| Property | Value | Reference |
| Appearance | White crystalline powder | [6] |
| Molecular Formula | C42H69NO15 | [7][8] |
| Molecular Weight | 828.0 g/mol | [7][9] |
| Melting Point | 130-133 °C | [6] |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, and acidic water. Sparingly soluble in water. | [6][8] |
| UV Absorption Maximum (λmax) | 231-232 nm (in acidic solution) | [6][7][8] |
| pKa | 7.1 | [6] |
| Optical Rotation | [α]D25 -70° (c=1 in ethanol) | [6] |
Structural Elucidation
The chemical structure of Josamycin was elucidated through a combination of elemental analysis, spectroscopy (including UV, IR, and NMR), and chemical degradation studies.[10] It was identified as a 16-membered macrolide antibiotic, belonging to the leucomycin group.[6] Josamycin is chemically designated as 3-acetate 4B-(3-methylbutanoate) leucomycin V.[7][8]
Mechanism of Action
Josamycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[9][11]
The mechanism involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Josamycin binds reversibly to the 50S subunit of the bacterial ribosome.[9][11]
-
Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the peptidyl-tRNA moves from the A-site to the P-site on the ribosome.[9]
-
Cessation of Protein Elongation: The inhibition of translocation effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial protein synthesis.[11]
This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[9]
The following diagram illustrates the mechanism of action of Josamycin:
Initial Antibacterial Spectrum
Early in vitro studies demonstrated that Josamycin is primarily active against Gram-positive bacteria.[2][7] It also shows activity against some Gram-negative bacteria and other microorganisms.
| Organism Type | Examples | Activity | Reference |
| Gram-positive Aerobic Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae | High | [7][12] |
| Gram-negative Anaerobic Bacteria | Peptococcus, Peptostreptococcus, Clostridium | Moderate | [7] |
| Atypical Bacteria | Mycoplasma | Active | [13][14] |
Josamycin was also found to be effective against strains of Staphylococcus aureus that were resistant to other antibiotics like penicillin, streptomycin, and tetracycline.[12]
Conclusion
The initial isolation and characterization of Josamycin laid the foundation for its development as a clinically useful antibiotic. The methodologies employed, from fermentation and purification to the determination of its physicochemical properties and mechanism of action, represent a classic approach in the discovery of natural product-based drugs. This early work highlighted its potential as an effective agent against a range of bacterial pathogens, particularly Gram-positive organisms, and paved the way for its subsequent clinical use.
References
- 1. Josamycin - Wikipedia [en.wikipedia.org]
- 2. US3636197A - Josamycin and production thereof - Google Patents [patents.google.com]
- 3. DE1492035A1 - Process for the production of the new antibiotic josamycin - Google Patents [patents.google.com]
- 4. diaion.com [diaion.com]
- 5. scribd.com [scribd.com]
- 6. Josamycin [drugfuture.com]
- 7. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 12. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. What is Josamycin used for? [synapse.patsnap.com]
The Pharmacological Profile of Josamycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin propionate, a macrolide antibiotic derived from Streptomyces narbonensis, is a valuable therapeutic agent with a broad spectrum of activity against various bacterial pathogens. As a 16-membered ring macrolide, it presents a distinct pharmacological profile compared to 14- and 15-membered macrolides. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and safety profile. Detailed experimental protocols and visual representations of key pathways and processes are included to support research and development efforts.
Introduction
This compound is the propionyl ester of josamycin, a formulation designed to enhance stability and oral absorption.[1] It is classified as a macrolide antibiotic, a class known for its bacteriostatic action achieved by inhibiting bacterial protein synthesis.[2] Josamycin is effective against a wide range of Gram-positive bacteria, certain Gram-negative bacteria, and atypical pathogens, making it a crucial option for treating respiratory tract, skin, and soft tissue infections.[1][2][3] Its utility is particularly noted in patients with allergies to penicillin.[3][4] This document serves as an in-depth technical resource on the core pharmacological aspects of this compound.
Mechanism of Action
Josamycin exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5] Its action is multifaceted, involving direct inhibition of peptide elongation and indirect effects through the depletion of essential cellular components.
Inhibition of Bacterial Protein Synthesis
The primary mechanism of josamycin is the inhibition of protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[6][7] This binding action has several consequences:
-
Blockade of the Peptide Exit Tunnel: Josamycin physically obstructs the path through which newly synthesized (nascent) polypeptide chains exit the ribosome.[7][8]
-
Inhibition of Peptidyltransferase Activity: By occupying its binding site, josamycin interferes with the function of the peptidyl transferase center (PTC), the ribosomal active site responsible for forming peptide bonds.[5] It can slow the formation of the first peptide bond and completely inhibit the formation of the second or third, depending on the amino acid sequence.[7][9]
-
Induction of Peptidyl-tRNA Drop-off: Josamycin promotes the premature dissociation of peptidyl-tRNA (the tRNA molecule carrying the growing peptide chain) from the ribosome.[8][9] This action leads to a depletion of the available pool of tRNA in the cell, further hindering protein synthesis.[10]
This dual action of directly halting peptide elongation and indirectly depleting tRNA contributes to its potent bacteriostatic effect, which can become bactericidal at high concentrations.[6][10] The average lifetime of josamycin on the ribosome is approximately 3 hours, significantly longer than that of erythromycin (<2 minutes), which contributes to its sustained inhibitory action.[7]
Anti-inflammatory Effects
Beyond its antibacterial properties, josamycin exhibits anti-inflammatory activity. This effect is mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[11] This pathway is a key regulator of the production of pro-inflammatory cytokines. By inhibiting p38MAPK, josamycin can modulate the host's immune response, affecting neutrophils and other immune cells.[11]
Pharmacodynamics
The pharmacodynamic profile of josamycin is characterized by its broad antibacterial spectrum and potent activity against susceptible organisms.
Antibacterial Spectrum
Josamycin is effective against a wide array of pathogens.[2] Its spectrum of activity is similar to that of erythromycin but with some notable differences, particularly against certain resistant strains.[11][12]
Table 1: Antibacterial Spectrum of Josamycin (Selected Pathogens)
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | 1 | Includes strains sensitive to Macrolides-Lincosamides-Streptogramins (MLS).[13] |
| Streptococcus pneumoniae | 0.03 - 0.12 | Highly active against pneumococci.[13] |
| Streptococcus pyogenes | 0.03 - 0.12 | Effective against Group A Streptococci.[13] |
| Enterococcus spp. | 0.5 - 1 | Moderate activity.[13] |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | 2 - 16 | Less active than erythromycin.[13] |
| Neisseria gonorrhoeae | - | Generally susceptible. |
| Bordetella pertussis | - | Susceptible. |
| Atypical Pathogens | ||
| Mycoplasma pneumoniae | 4 - 8 (MIC₅₀/₉₀) | Good activity against mycoplasmas.[5] |
| Chlamydia spp. | - | Effective against chlamydial infections.[1] |
| Ureaplasma urealyticum | - | Sensitive; used for urinary tract infections.[11] |
| Anaerobes | ||
| Bacteroides fragilis | - | Active. |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the testing method and strain. Data compiled from multiple sources.[1][5][13]
Pharmacodynamic Parameters
Key pharmacodynamic parameters highlight the binding affinity and potency of josamycin.
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Dissociation Constant (Kd) from ribosome | 5.5 nM | [9] |
Pharmacokinetics
This compound is characterized by rapid absorption, extensive tissue distribution, and a pharmacokinetic profile that can exhibit significant inter-individual variability.[9]
Absorption
Following oral administration, josamycin is absorbed rapidly.[11] The propionate ester form enhances its stability and absorption.[1] Food has been reported to delay but increase absorption, leading to higher serum concentrations compared to fasting administration.[14]
Distribution
Josamycin is significantly more lipophilic than erythromycin, leading to extensive distribution into various body tissues.[8][14] It achieves concentrations in lung tissue that are 2 to 3 times higher than in the blood, making it particularly effective for respiratory infections.[8] The serum protein binding of josamycin is approximately 15%, which is lower than that of many other macrolides.[8]
Metabolism and Excretion
Josamycin is metabolized in the liver. A key characteristic is its relatively weak interaction with the cytochrome P450 enzyme system, specifically CYP3A4, compared to erythromycin.[11][15] While it is a moderate inhibitor of CYP3A4, it is considered to have a lower potential for drug-drug interactions than some other macrolides.[15] Excretion occurs primarily through the bile into the feces, with a smaller fraction eliminated in the urine.[14]
Table 3: Summary of Pharmacokinetic Parameters for Josamycin
| Parameter | Value (Mean ± SD) or Range | Notes |
| Time to Peak Concentration (Tmax) | 1.03 ± 0.41 h | After a single 1g oral dose on a fasting stomach.[11] |
| 1.5 - 1.8 h | In a multiple-dose steady-state study.[9] | |
| Peak Plasma Concentration (Cmax) | 3.22 ± 2.21 mg/L | After a single 1g oral dose on a fasting stomach.[11] |
| 1.02 µg/mL (propionate) | In a multiple-dose steady-state study (1000 mg).[9] | |
| 0.36 µg/mL (base) | Metabolite concentration in the same steady-state study.[9] | |
| Elimination Half-life (t½) | 1.7 ± 0.42 h | After a single 1g oral dose.[11] |
| Area Under the Curve (AUC) | 6.66 ± 4.33 h·mg/L | After a single 1g oral dose.[11] |
| Bioavailability | 116% (relative) | Compared to a reference formulation.[11] |
| Renal Clearance | 76.2 ± 53 mL/min | [11] |
| Urinary Excretion | 1.12 ± 2.21 % (of dose) | Excreted in urine within 24 hours.[11] |
| Protein Binding | ~15% | [8] |
Note: Pharmacokinetic parameters show considerable intra- and inter-individual variability.[9]
Clinical Efficacy
This compound has demonstrated clinical efficacy in the treatment of a variety of infections.
Respiratory Tract Infections
It is widely used for respiratory infections such as acute bronchitis, exacerbations of chronic bronchitis, and pneumonia.[3][11][16] In a large study of 6,033 outpatients with bronchopulmonary infections, josamycin (2g/day) resulted in high rates of cure and improvement.[14]
Table 4: Clinical Efficacy in Bronchopulmonary Infections
| Indication | Cure Rate | Improvement Rate |
| Acute Bronchitis | 82% | 16% |
| Exacerbation of Chronic Bronchitis | 30% | 66% |
| Typical Pneumonia | 85% | 13% |
| Atypical Pneumonia | 85% | 13% |
| Data from a clinical study of 6,033 patients.[14] |
In a randomized trial comparing josamycin (500 mg three times daily) with clarithromycin for acute exacerbations of chronic bronchitis, josamycin showed a clinical cure rate of 76% and an improvement rate of 19%.[] The eradication rate for causative pathogens was approximately 95%, comparable to clarithromycin.[]
Other Infections
Josamycin is also effective for:
-
Skin and Soft Tissue Infections: Used to treat infections caused by Staphylococcus aureus and Streptococcus pyogenes.[13][16]
-
Oral and Dental Infections: It shows strong activity against aerobic and anaerobic bacteria responsible for acute oral infections.[11]
-
Otorhinological Infections: Effective in pediatric populations for conditions like otitis media.[2]
Safety and Toxicology
This compound is generally well-tolerated.[2][13]
Adverse Effects
The most common adverse effects are gastrointestinal in nature.[13][15][18]
-
Common: Nausea, vomiting, diarrhea, abdominal pain, anorexia.[11][18][19] These are often mild and transient.[14]
-
Less Common: Skin rashes, itching, fever, taste abnormalities.[19]
-
Rare but Serious:
-
Hepatotoxicity: Can cause elevated liver enzymes and, rarely, cholestatic jaundice. Monitoring of liver function is recommended during prolonged use.[18][20]
-
Cardiovascular Effects: Like other macrolides, josamycin can cause QT interval prolongation, which carries a risk of cardiac arrhythmias.[15]
-
Severe Allergic Reactions: Anaphylaxis, Stevens-Johnson Syndrome (SJS), and Toxic Epidermal Necrolysis (TEN) have been reported with macrolides.[15]
-
Drug Interactions
As a moderate inhibitor of the CYP3A4 enzyme, josamycin can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme.[15]
-
Contraindicated: Ergot alkaloids (e.g., ergotamine), due to the risk of acute ergotism.[15]
-
Clinically Significant Interactions:
Experimental Protocols
Protocol for Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of josamycin.
-
Preparation of Josamycin Stock Solution: Accurately weigh a reference standard of this compound and dissolve in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Incorporation of Antibiotic: Add appropriate volumes of the josamycin stock solution to aliquots of molten agar to create a series of plates with doubling dilutions of the antibiotic (e.g., from 64 µg/mL to 0.03 µg/mL). A control plate with no antibiotic is also prepared. Pour plates to a uniform depth (e.g., 4 mm) and allow them to solidify.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Using an inoculum-replicating apparatus, transfer a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of josamycin that completely inhibits visible growth of the bacterium. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth.
Protocol for Pharmacokinetic Analysis (HPLC Method)
This protocol describes a general method for quantifying josamycin in biological matrices like serum or plasma.
-
Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration into heparinized tubes. Centrifuge to separate plasma and store at -20°C or below until analysis.
-
Preparation of Standards and Quality Controls: Prepare a stock solution of this compound and an internal standard (IS) in methanol. Create a series of calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the drug and IS.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. Load the plasma sample (pre-treated with the IS) onto the cartridge. c. Wash the cartridge with a specific wash solution to remove interfering substances. d. Elute josamycin and the IS from the cartridge with an appropriate elution solvent (e.g., methanol). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase analytical column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered isocratically or via a gradient.
-
Flow Rate: e.g., 1.0 mL/min.
-
Injection Volume: e.g., 20 µL.
-
Detection: UV detection at approximately 231 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (josamycin/IS) against the concentration of the calibration standards. Use the regression equation from the curve to calculate the josamycin concentration in the unknown samples. Use these concentrations to determine pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).
Conclusion
This compound remains a clinically relevant macrolide antibiotic with a well-defined mechanism of action and a favorable pharmacokinetic profile for treating specific bacterial infections. Its dual action on the bacterial ribosome, combined with good tissue penetration, particularly in the lungs, underpins its efficacy in respiratory tract infections. While generally safe, its potential for gastrointestinal side effects and drug interactions via CYP3A4 inhibition necessitates careful clinical management. The detailed pharmacological data and experimental protocols presented in this guide provide a solid foundation for further research, drug development, and informed clinical use of this important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. KEGG DRUG: this compound [kegg.jp]
- 13. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Josamycin in the treatment of bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. medchemexpress.com [medchemexpress.com]
- 19. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 20. facm.ucl.ac.be [facm.ucl.ac.be]
Methodological & Application
Application Notes and Protocols for Josamycin Propionate in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin propionate is a macrolide antibiotic that has demonstrated effects beyond its antimicrobial properties, including potential applications in cell biology research. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, with a focus on determining appropriate dosages, assessing cytotoxicity, and investigating its impact on cellular signaling pathways. Josamycin has been shown to affect mitochondrial function and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, making it a compound of interest for cellular research.
Data Presentation
The cytotoxic effects of josamycin can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the appropriate dosage for in vitro experiments.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562 | Human erythroleukemia | 39 | [1] |
| Primary Human Osteoblasts | Primary cells | 20-40 µg/ml (for macrolides) | [2] |
Note: The value for primary human osteoblasts is a general inhibitory concentration for macrolides and not specific to this compound. Researchers should perform a dose-response curve to determine the precise IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results. This compound has low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes in nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of p38 MAPK, a key component of the MAPK signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies.
Caption: Josamycin's influence on the p38 MAPK pathway.
References
Application Notes and Protocols for Josamycin Propionate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of josamycin propionate in various animal models, including detailed protocols, pharmacokinetic data, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this macrolide antibiotic.
Mechanism of Action
This compound, a prodrug of the macrolide antibiotic josamycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The active compound, josamycin, binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[2][3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic or bactericidal effect depending on the concentration and the specific pathogen.[3]
Beyond its direct antibacterial activity, josamycin has been shown to modulate host inflammatory responses. Evidence suggests that josamycin can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key regulator of the production of pro-inflammatory cytokines.[4] By inhibiting p38 MAPK, josamycin may reduce the expression of inflammatory mediators, contributing to its therapeutic effect in infectious diseases with a significant inflammatory component.
subgraph "cluster_upstream" { label="Upstream Activators"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; MAP3K4 [label="MAP3K4"]; MAP2K3 [label="MAP2K3/6"]; GADD45A [label="GADD45A"]; }
subgraph "cluster_core" { label="Core Pathway"; bgcolor="#F1F3F4"; style="rounded"; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_downstream" { label="Downstream Effects"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., IL-1, IL-6, TNF-α)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Josamycin [label="Josamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
MAP3K4 -> MAP2K3; GADD45A -> MAP2K3; MAP2K3 -> p38; p38 -> Cytokines; Cytokines -> Inflammation;
Josamycin -> p38 [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }
Figure 1: Proposed inhibitory effect of josamycin on the p38 MAPK signaling pathway.
Pharmacokinetic Data
The pharmacokinetic profile of josamycin and its propionate ester has been evaluated in several animal species. This compound is rapidly absorbed after oral administration and is hydrolyzed to the active josamycin base. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Josamycin in Fowls (18 mg/kg) [5]
| Administration Route | Elimination Half-life (t½β) (hours) | Time to Peak (Tmax) (hours) | Peak Serum Concentration (Cmax) (µg/mL) | Systemic Bioavailability (%) |
| Intravenous | 1.83 ± 0.06 | - | - | 100 |
| Oral | 2.33 ± 0.13 | 2 | 29.98 ± 1.92 | 33.88 ± 2.4 |
| Intramuscular | 2.85 ± 0.17 | 1 | - | 27.28 ± 1.46 |
Table 2: Excretion and Tissue Distribution of Josamycin in Rats (Oral Administration) [6]
| Parameter | Value |
| Total Excretion (96 hours) | 99% |
| Fecal Excretion | 76% |
| Urinary Excretion | 23% |
| Major Urinary Metabolite | Deisovaleryl-josamycin (96% of urinary metabolites) |
Toxicity Data
Toxicology studies have been conducted in various animal models to establish the safety profile of josamycin and this compound.
Table 3: Acute Toxicity (LD50) of Josamycin in Rodents [6]
| Species | Administration Route | LD50 (mg/kg b.w.) |
| Rats & Mice | Oral | > 7000 |
| Rats & Mice | Intraperitoneal (IP) or Subcutaneous (SC) | > 3000 |
| Rats & Mice | Intravenous (IV) in tartaric acid solution | 355 - 395 |
Table 4: No-Observed-Effect Level (NOEL) from Repeated Dose Toxicity Studies [6]
| Species | Study Duration | Compound | NOEL (mg/kg b.w./day) |
| Rats | 5 weeks | Josamycin Base | 100 |
| Dogs | 6 months | This compound | 300 |
Experimental Protocols
The following protocols are provided as a guide for the administration of this compound in animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Oral Administration Protocol (Mouse/Rat)
This protocol is based on a commonly used vehicle for oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Vehicle Preparation (Example Formulation): [7]
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a final dosing solution of 2 mg/mL, a 40 mg/mL stock in DMSO can be prepared.[7]
-
To prepare the final formulation, combine the components in the following ratio:
-
5% DMSO (containing this compound)
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Add the components sequentially and vortex thoroughly between each addition to ensure a clear and homogenous solution.
Dosing Procedure:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriate oral gavage needle.
-
Gently restrain the animal and administer the formulation via oral gavage.
-
Observe the animal for a short period post-administration to ensure no adverse effects.
A [label="Weigh Animal"]; B [label="Calculate Dose Volume"]; C [label="Prepare Dosing Solution\n(this compound in Vehicle)"]; D [label="Draw Solution into Syringe"]; E [label="Restrain Animal"]; F [label="Administer via Oral Gavage"]; G [label="Monitor Animal"];
A -> B; C -> D; B -> D; E -> F; D -> F; F -> G; }
Figure 2: Workflow for oral administration of this compound.
Intravenous Administration Protocol (Rat/Mouse)
Note: There is limited specific information on a validated vehicle for intravenous administration of this compound. The following is a general guideline and should be optimized with solubility and safety studies. An EMA document mentions the use of a tartaric acid solution for intravenous administration of the josamycin base in toxicity studies.[6]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline with a solubilizing agent like tartaric acid, to be determined and validated)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Syringes
-
Needles (size appropriate for tail vein injection)
-
Animal restrainer
Preparation of Sterile Solution (to be optimized):
-
Under aseptic conditions, dissolve this compound in the chosen sterile vehicle to the desired concentration.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the solution for any particulates before administration.
Dosing Procedure:
-
Warm the animal's tail to promote vasodilation.
-
Place the animal in a suitable restrainer.
-
Disinfect the injection site on the lateral tail vein with an alcohol wipe.
-
Perform the intravenous injection, administering the solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any signs of distress.
A [label="Prepare Sterile Dosing Solution"]; B [label="Warm Animal's Tail"]; C [label="Restrain Animal"]; D [label="Disinfect Injection Site"]; E [label="Perform Intravenous Injection"]; F [label="Apply Pressure to Site"]; G [label="Monitor Animal"];
A -> E; B -> C; C -> D; D -> E; E -> F; F -> G; }
Figure 3: Workflow for intravenous administration of this compound.
Efficacy in Animal Models of Respiratory Infection
While josamycin is indicated for respiratory tract infections, there is a lack of published quantitative efficacy data for this compound in established animal models of bacterial pneumonia, such as those using Mycoplasma pulmonis in rats or Streptococcus pneumoniae in mice. Future research should aim to generate such data, focusing on endpoints like the reduction of bacterial load (CFU) in the lungs, improvement in survival rates, and modulation of inflammatory markers in bronchoalveolar lavage fluid (BALF).
Disclaimer: These notes and protocols are intended for research purposes only and should be used as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. It is the responsibility of the researcher to validate all protocols and formulations for their specific experimental conditions.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue residues of josamycin in fowls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK signalling cascades: ancient roles and new functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of josamycin and erythromycin stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Josamycin Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin propionate is a macrolide antibiotic, the propionyl ester of josamycin, produced by certain strains of Streptomyces narbonensis var. josamyceticus. It is effective against a variety of Gram-positive bacteria and some Gram-negative bacteria, making it a crucial compound in both human and veterinary medicine. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for this purpose due to its high resolution, sensitivity, and specificity.[1][2]
This application note provides a comprehensive overview of various HPLC methods for the quantification of this compound. It includes a comparison of different chromatographic conditions and detailed experimental protocols to guide researchers in selecting and implementing a suitable method for their specific needs.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key parameters of different HPLC methods developed for the quantification of josamycin and its propionate form. These methods utilize various stationary phases, mobile phases, and detection techniques, offering flexibility for different laboratory setups and analytical requirements.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 (Pharmacopoeial Type) | Method 2 (Reversed-Phase Isocratic) | Method 3 (Mixed-Mode Gradient) | Method 4 (UPLC-MS/MS) |
| Stationary Phase | Octadecylsilyl silica gel for chromatography R | LiChrospher RP-18 end-capped (5 µm) | Primesep D (4.6 x 150 mm, 5 µm) | C18 Column |
| Mobile Phase | Acetonitrile, Phosphate buffer, Tetrabutylammonium hydrogen sulphate, Water | Acetonitrile, Methanol, 10 mmol L⁻¹ phosphate buffer pH 6.0 (45:5:50, v/v/v)[3] | A: 0.1% H₂SO₄ in WaterB: Acetonitrile | A: MethanolB: Acetonitrile |
| Elution Mode | Information not available | Isocratic[3] | Gradient: 5-50% B in 10 min[4] | Gradient |
| Flow Rate | 1.0 mL/min | Information not available | 1.0 mL/min[4] | Information not available |
| Detection | UV, 232 nm[5] | Spectrofluorimetry (λex= 375 nm; λem= 450 nm) after pre-column derivatization[3] | UV, 250 nm[4] | Tandem Mass Spectrometry (MS/MS) |
| Column Temp. | 30 °C[5] | Information not available | Information not available | Information not available |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Pharmacopoeial Type) | Method 2 (Reversed-Phase Isocratic) | Method 3 (Mixed-Mode Gradient) | Method 4 (UPLC-MS/MS) |
| Linearity Range | Not specified | 0.1–3.2 µg/g[3] | Not specified | 20, 100, and 200 µg/kg |
| Correlation Coeff. (r²) | Not specified | > 0.999[3] | Not specified | Not specified |
| Recovery | Not specified | > 88%[3] | Not specified | 82.4% to 93.0%[6] |
| Precision (%RSD) | Not specified | 4.9%[3] | Not specified | < 17.4%[6] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the sample preparation and HPLC analysis of this compound.
Protocol 1: HPLC-UV Method for Pharmaceutical Formulations
This protocol is based on a typical pharmacopoeial method for the assay of this compound in bulk or tablet form.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
2. Preparation of Solutions:
-
Buffer Solution (pH 8.0): Dissolve an appropriate amount of dipotassium hydrogen phosphate in water to obtain a 0.025 M solution and adjust the pH to 8.0 with phosphoric acid.[7]
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and buffer solution. The exact ratio should be optimized for the specific column used to achieve a good resolution and retention time for this compound.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve in 100 mL of methanol.[7] Further dilute with the mobile phase to the desired working concentrations.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 10 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound, transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a suitable concentration.
3. Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Column Temperature: 30 °C.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
4. Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Calculate the content of this compound in the sample by comparing the peak area of the sample solution with that of the standard solution.
Protocol 2: HPLC-Fluorescence Method for Biological Tissues (Adapted for this compound)
This protocol is adapted from a method for josamycin in porcine tissues and involves a pre-column derivatization step for enhanced sensitivity.[3]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (10 mmol L⁻¹, pH 6.0)
-
Isooctane
-
Cyclohexa-1,3-dione
-
Ammonium acetate buffer (pH 5.0)
2. Sample Preparation and Derivatization:
-
Homogenization: Homogenize the tissue sample in a mixture of acetonitrile and 10 mmol L⁻¹ phosphate buffer (pH 6.0) (35:65, v/v).[3]
-
Centrifugation: Centrifuge the homogenate.
-
Liquid-Liquid Extraction: Clean up the resulting supernatant by liquid-liquid extraction with isooctane.[3]
-
Derivatization: Perform pre-column derivatization of the extracted analyte by reacting with cyclohexa-1,3-dione in ammonium acetate buffer (pH 5.0) at 90 °C for 2 hours.[3]
3. Chromatographic System:
-
HPLC System: A system with a pump, autosampler, column oven, and fluorescence detector.
-
Column: LiChrospher RP-18 end-capped (5 µm) or equivalent.
-
Mobile Phase: Acetonitrile, Methanol, and 10 mmol L⁻¹ phosphate buffer (pH 6.0) (45:5:50, v/v/v).[3]
-
Flow Rate: 1.0 mL/min (typical, may need optimization).
-
Detection: Fluorescence detector with excitation at 375 nm and emission at 450 nm.[3]
-
Injection Volume: 20 µL.
4. Procedure:
-
Inject the derivatized standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample based on a calibration curve prepared from derivatized standards.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for HPLC-UV analysis of this compound in tablets.
Caption: Workflow for HPLC-Fluorescence analysis of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Determination of josamycin residues in porcine tissues using high-performance liquid chromatography with pre-column derivatization and spectrofluorimetric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of Antibiotic Josamycin and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for Josamycin Propionate Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin propionate is a macrolide antibiotic, a propionyl ester of josamycin, produced by certain strains of Streptomyces narbonensis var. josamyceticus. It is effective against a wide range of pathogens by inhibiting bacterial protein synthesis.[1] These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability under various stress conditions, crucial for formulation development and quality control.
Solution Preparation
Solubility Profile
This compound is a white to light yellowish-white crystalline powder.[2] Its solubility is a key factor in the preparation of solutions for research and pharmaceutical applications. This compound is practically insoluble in water but freely soluble in several organic solvents. For aqueous-based applications, a common strategy is to first dissolve the compound in a minimal amount of a suitable organic solvent before dilution with the aqueous medium.
Table 1: Solubility of Josamycin and its Propionate Ester in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Freely Soluble | [2] |
| This compound | Ethanol (95%) | Freely Soluble | [2] |
| This compound | Diethyl Ether | Soluble | [2] |
| This compound | Water | Practically Insoluble | [2] |
| Josamycin | Ethanol | ~25 mg/mL | |
| Josamycin | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | |
| Josamycin | Dimethylformamide (DMF) | ~15 mg/mL | |
| Josamycin | Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Recommended Solvents for Stock Solutions
For analytical and in vitro studies, methanol or ethanol are recommended as primary solvents for preparing stock solutions of this compound. Due to the limited stability of macrolides in aqueous solutions, it is advised to prepare fresh aqueous dilutions daily. Aqueous solutions of josamycin are not recommended for storage for more than one day.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation profile is essential for determining appropriate storage conditions and shelf-life.
pH Stability
Josamycin, the active moiety of this compound, is known to be unstable in acidic conditions. The degradation in acidic media is complex and involves a rapid reversible acid-catalyzed isomerization followed by slower hydrolysis.[3] The molecule is more stable in neutral to slightly alkaline conditions.
Table 2: Summary of Josamycin Stability at Different pH Conditions
| pH Range | Stability | Degradation Pathway | Reference |
| < 4 | Unstable | Acid-catalyzed isomerization and hydrolysis | [3] |
| 4 - 7 | Relatively Stable | Minimal degradation | |
| > 8 | Degradation can occur | Base-catalyzed hydrolysis | [3] |
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the typical conditions for forced degradation studies as per ICH guidelines.
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | Significant Degradation |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours | Significant Degradation |
| Oxidation | 3% H₂O₂ | 24-48 hours | Moderate Degradation |
| Thermal | 60°C | 48-72 hours | Moderate Degradation |
| Photolytic | UV light (254 nm) and visible light | 24-48 hours | Potential Degradation |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of HPLC-grade methanol.
-
Vortex or sonicate the flask until the powder is completely dissolved.
-
Bring the volume to 10 mL with HPLC-grade methanol and mix well.
-
Store the stock solution at 2-8°C and use within a week for preparing fresh dilutions.
Protocol for Forced Degradation Studies
-
Preparation of Samples:
-
Pipette 1 mL of the 1 mg/mL this compound stock solution into five separate amber glass vials.
-
Evaporate the methanol under a gentle stream of nitrogen.
-
To the residue in each vial, add the following stressor solutions:
-
Acid Hydrolysis: 1 mL of 0.1 M HCl.
-
Base Hydrolysis: 1 mL of 0.1 M NaOH.
-
Oxidation: 1 mL of 3% H₂O₂.
-
Thermal (Control): 1 mL of purified water.
-
Photolytic (Control): 1 mL of purified water.
-
-
-
Incubation:
-
For acid, base, and oxidative stress, keep the vials at room temperature for 48 hours.
-
For thermal stress, place the designated vial in an oven at 60°C for 72 hours.
-
For photolytic stress, expose the designated vial to UV light (254 nm) and visible light for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Neutralization and Dilution:
-
After the incubation period, neutralize the acid and base-stressed samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.
-
Dilute all samples to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Protocol for Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.5) in a gradient or isocratic mode. A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 232 nm.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study) and a standard solution of this compound.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound solutions.
Caption: Proposed degradation pathways for this compound under various stress conditions.
References
Application Notes and Protocols for Studying Josamycin Propionate Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction between the macrolide antibiotic josamycin propionate and the bacterial ribosome. Understanding this binding is crucial for elucidating its mechanism of action, overcoming resistance, and developing novel antibacterial agents.
Introduction to Josamycin and its Ribosomal Target
Josamycin is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis.[1] Its primary target is the 50S large ribosomal subunit, where it binds within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[2][3][4] This binding sterically obstructs the passage of the elongating polypeptide chain, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth.[3][4] Josamycin's interaction with the ribosome is characterized by a long residence time, with an average lifetime on the ribosome of approximately 3 hours, and a strong binding affinity.[1][5]
Quantitative Analysis of Josamycin-Ribosome Binding
The affinity and kinetics of josamycin binding to the ribosome can be quantified using various biophysical techniques. The following table summarizes key binding parameters for josamycin and, for comparison, the 14-membered macrolide erythromycin.
| Antibiotic | Dissociation Constant (Kd) | Average Lifetime on Ribosome | Bacterial Strain | Reference |
| Josamycin | 5.5 nM | 3 hours | Escherichia coli | [1][5] |
| Erythromycin | 11 nM | < 2 minutes | Escherichia coli | [1][5] |
Experimental Protocols
A variety of in vitro and in vivo techniques can be employed to study the this compound-ribosome interaction in detail. Below are protocols for key methodologies.
Protocol 1: Ribosome Binding Affinity Determination using Fluorescence Polarization
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of this compound by measuring its ability to displace a fluorescently labeled macrolide probe from the ribosome.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. A small fluorescently labeled macrolide (tracer) will have a low FP value. When bound to the large ribosome, its tumbling slows, and the FP value increases. A competing, unlabeled ligand like josamycin will displace the tracer, causing a decrease in the FP signal, which can be used to calculate its binding affinity.
Materials:
-
70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)
-
This compound
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20
-
96-well black, round-bottom microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw 70S ribosomes on ice and incubate at 37°C for 15 minutes to ensure activity.
-
Dilute ribosomes to the desired concentration in Binding Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescent macrolide probe in DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, combine the diluted ribosomes and the fluorescent macrolide probe at a fixed concentration (typically around its Kd).
-
Add varying concentrations of this compound to the wells. Include a control with no competitor and a control with a high concentration of an unlabeled macrolide to determine the signal range.
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for BODIPY).
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki (and thus Kd) using the Cheng-Prusoff equation.
-
Protocol 2: Mapping the Josamycin Binding Site using Ribosome Footprinting (Ribo-Seq)
This protocol provides a workflow for ribosome profiling to identify the precise locations on messenger RNA (mRNA) where ribosomes stall in the presence of this compound.
Principle: Ribosome footprinting, or Ribo-Seq, is a high-throughput sequencing technique that maps the positions of ribosomes on the transcriptome. By treating cells with josamycin and then with a nuclease that digests mRNA not protected by ribosomes, the resulting "footprints" can be sequenced to reveal the specific codons where translation is arrested by the drug.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Lysis Buffer
-
RNase I
-
Sucrose for gradients
-
Reagents for library preparation (e.g., T4 Polynucleotide Kinase, T4 RNA Ligase, reverse transcriptase, PCR primers)
-
Denaturing polyacrylamide gels
-
High-throughput sequencer
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound for a short period to induce ribosome stalling.
-
Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome-mRNA complexes.
-
-
Cell Lysis and Nuclease Digestion:
-
Lyse the cells under cryogenic conditions (e.g., cryo-milling).
-
Thaw the lysate and treat with RNase I to digest unprotected mRNA.
-
-
Ribosome Isolation:
-
Isolate the 70S monosomes containing the protected mRNA fragments by ultracentrifugation through a sucrose gradient.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Run the RNA on a denaturing polyacrylamide gel and excise the band corresponding to the size of ribosome footprints (typically 25-35 nucleotides).
-
Elute the RNA fragments from the gel.
-
Perform 3' dephosphorylation and 5' phosphorylation on the footprints.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Reverse transcribe the footprints to generate cDNA.
-
Amplify the cDNA library via PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencer.
-
Align the sequencing reads to the bacterial genome to map the ribosome footprint positions.
-
Analyze the data to identify specific codons or sequence motifs where this compound causes ribosome stalling.
-
Protocol 3: Structural Analysis of the Josamycin-Ribosome Complex by X-ray Crystallography
This protocol outlines the general steps for obtaining crystals of the 50S ribosomal subunit in complex with this compound for high-resolution structural studies.
Principle: X-ray crystallography provides atomic-level information about the three-dimensional structure of molecules. By co-crystallizing josamycin with the 50S ribosomal subunit, the precise binding site and interactions can be visualized.
Materials:
-
Highly purified and active 50S ribosomal subunits from a crystallizable bacterial species (e.g., Deinococcus radiodurans or Thermus thermophilus)
-
This compound
-
Crystallization buffers and precipitants (e.g., polyethylene glycol (PEG), salts)
-
Crystallization plates (for sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solution
-
Synchrotron X-ray source
Procedure:
-
Preparation of the Ribosome-Josamycin Complex:
-
Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Incubate the purified 50S ribosomal subunits with a molar excess of this compound (e.g., 100-500 µM) on ice for at least one hour to allow for complex formation.
-
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume of the ribosome-josamycin complex with an equal volume of a reservoir solution containing a precipitant (e.g., 10-15% PEG 2000, 0.5-1.0 M NH4Cl, buffered to pH 7.0-8.0).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal growth.
-
-
Crystal Handling and Data Collection:
-
Once crystals appear, they need to be cryo-protected to prevent damage during X-ray exposure. This is typically done by briefly soaking the crystals in the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol.
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known ribosome structure as a model.
-
Build and refine the model of the josamycin-ribosome complex to visualize the binding site and interactions at an atomic level.
-
Visualizations of Experimental Workflows and Concepts
Caption: Overview of key experimental workflows for studying josamycin-ribosome interactions.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
Josamycin Propionate: Application Notes and Protocols for Investigating Efficacy Against Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of josamycin propionate, a macrolide antibiotic, for the treatment of specific bacterial infections. This document includes in-vitro and in-vivo efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development activities.
Mechanism of Action and Spectrum of Activity
Josamycin exerts its bacteriostatic action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This mechanism is effective against a broad spectrum of pathogens, including many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens often associated with respiratory tract infections.[3] Notably, josamycin has also been observed to have synergistic bactericidal interactions with human neutrophils, suggesting a potential immunomodulatory role in combating infections.[3] Furthermore, josamycin has demonstrated anti-inflammatory properties through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
In Vitro Efficacy
The in vitro activity of josamycin is commonly determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Josamycin and Comparator Macrolides against Key Respiratory Pathogens
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Josamycin | - | - |
| Erythromycin-resistant S. aureus | 2 | >256 | |
| Streptococcus pneumoniae | Josamycin | - | - |
| Moraxella catarrhalis | Josamycin | - | 128 |
| Azithromycin | - | >256 | |
| Clarithromycin | - | >256 | |
| Erythromycin | - | >256 |
Note: Data for josamycin against S. pneumoniae and specific MIC50/90 for S. aureus were not available in the searched literature. The table includes data on erythromycin-resistant S. aureus and comparator data for M. catarrhalis to provide context on its activity. Further studies are warranted to establish a more complete susceptibility profile.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections, particularly in the respiratory tract.
Table 2: Clinical Efficacy of this compound in Bacterial Infections
| Indication | Patient Population | Treatment Regimen | Clinical Success/Cure Rate | Reference |
| Respiratory and Pararespiratory Infections | Pediatric (n=1908) | 53.5 mg/kg/day for an average of 7.31 days | 97.1% | [4] |
| Acute Bronchitis | Adult (n=6033) | 2 g/day for an average of 9.2 days | 82% | |
| Typical Pneumonia | Adult (n=6033) | 2 g/day for an average of 9.2 days | 85% | |
| Atypical Pneumonia | Adult (n=6033) | 2 g/day for an average of 9.2 days | 85% |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the appropriate solvent.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 640 µg/mL to 1.25 µg/mL).
-
The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or using a plate reader.
-
In Vivo Efficacy Testing: Murine Model of Bacterial Pneumonia
This protocol describes a general procedure for establishing a murine model of bacterial pneumonia to evaluate the in vivo efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
This compound formulated for oral or parenteral administration
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments for dissection
-
Homogenizer
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU in 50 µL). The optimal inoculum size should be determined in preliminary studies to establish a non-lethal but significant infection.
-
-
Induction of Pneumonia:
-
Anesthetize the mice.
-
Instill the bacterial suspension (e.g., 50 µL) intranasally or intratracheally.
-
-
This compound Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with this compound.
-
Administer the drug at various doses via the desired route (e.g., oral gavage, intraperitoneal injection) at specified intervals for a defined duration (e.g., twice daily for 3 days).
-
Include a vehicle control group receiving the formulation without the active drug.
-
-
Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group to assess the reduction in bacterial burden.
-
Investigation of Anti-inflammatory Effects: p38 MAPK Phosphorylation in Neutrophils
This protocol outlines a method to investigate the effect of this compound on the phosphorylation of p38 MAPK in human neutrophils using Western blotting.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Neutrophil Isolation and Treatment:
-
Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
Resuspend the neutrophils in RPMI 1640 medium.
-
Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the neutrophils with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the neutrophils by centrifugation and lyse the cells in ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated p38 to total p38 to assess the inhibitory effect of this compound.
-
Visualizations
Mechanism of Action of this compound
Caption: Josamycin inhibits bacterial protein synthesis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for murine pneumonia model.
p38 MAPK Signaling Pathway Inhibition
Caption: Josamycin inhibits the p38 MAPK pathway.
References
- 1. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of macrolides on ultrastructure of Staphylococcus aureus during postantibiotic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic bactericidal interaction of josamycin with human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Josamycin Propionate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin propionate is a macrolide antibiotic, a propionyl ester of josamycin, produced by certain strains of Streptomyces narbonensis var. josamyceticus. It is effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby interfering with the translocation process.[1][3] Recent research has also suggested that josamycin can modulate host immune responses, in part by affecting the p38 MAPK signaling pathway in mammalian cells.[4] Due to its poor aqueous solubility, appropriate formulation is critical for its application in research settings.[5][6][7]
These application notes provide detailed protocols for the formulation and in vitro evaluation of this compound for research purposes.
Physicochemical Properties and Solubility
This compound is a white to light yellowish-white crystalline powder.[8] It is practically insoluble in water but freely soluble in methanol and ethanol.[8] Enhancing its aqueous solubility is often necessary for in vitro and in vivo studies.
Solubility Data
The solubility of josamycin and its propionate salt in various solvents is summarized below.
| Compound | Solvent | Solubility | Reference |
| Josamycin | Ethanol | ~25 mg/mL | [9] |
| Josamycin | DMSO | ~15 mg/mL | [9] |
| Josamycin | Dimethyl formamide (DMF) | ~25 mg/mL | [9] |
| Josamycin | 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [9] |
| This compound | Water | Practically insoluble | [8] |
| This compound | Methanol | Freely soluble | [8] |
| This compound | Ethanol (95%) | Freely soluble | [8] |
| This compound | Diethyl ether | Soluble | [8] |
Stability
The stability of josamycin is influenced by temperature, pH, and humidity.
| Condition | Stability Consideration | Recommendation | Reference |
| Temperature | More stable at lower temperatures. Degradation increases significantly above 30°C. | Store stock solutions and solid compound at -20°C for long-term stability (≥4 years for solid). A refrigerator (2-8°C) is suitable for short-term storage. | [9][10] |
| Aqueous Solution | Not recommended to store aqueous solutions for more than one day. | Prepare fresh aqueous dilutions for each experiment. | [9] |
| pH | Subject to degradation in acidic and alkaline conditions. | Use appropriate buffers for experiments and consider pH when interpreting results. | [11][12] |
| Humidity | High humidity can lead to hydrolysis and degradation. | Store in a desiccated environment. | [10] |
Formulation Strategies to Enhance Aqueous Solubility
Due to its hydrophobic nature, formulating this compound often requires the use of solubilizing agents for aqueous-based research applications.
Solid Dispersion with Polyethylene Glycol (PEG) 6000
Solid dispersion of josamycin with PEG 6000 has been shown to significantly increase its aqueous solubility.[5]
-
Weigh the desired amounts of josamycin and PEG 6000 in a 1:2 mass ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution with continuous stirring to form a homogenous solution.
-
Evaporate the solvent using a rotary evaporator with the water bath set at 70-80°C.
-
Continue evaporation until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 60-mesh sieve to ensure uniform particle size.
-
Store the prepared solid dispersion in a desiccator at room temperature.
Inclusion Complex with γ-Cyclodextrin
Formation of an inclusion complex with γ-cyclodextrin can enhance the aqueous solubility of this compound.[6]
-
Prepare a 50% (v/v) ethanol-water solution.
-
Dissolve this compound and γ-cyclodextrin in the ethanol-water solution. A 1:1 molar ratio is a common starting point.
-
Stir the solution at room temperature for 72 hours to ensure complex formation.
-
Filter the solution through a 0.45 µm syringe filter.
-
Remove the solvent by rotary evaporation to obtain the solid inclusion complex.
-
Dry the product under vacuum to remove residual solvent.
-
Characterize the formation of the inclusion complex using techniques such as FTIR, XRD, or NMR.
Experimental Protocols
Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution in an organic solvent is typically prepared first.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile dimethyl sulfoxide (DMSO) or ethanol to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Cyclodextrin hydrogel for the sustained release of josamycin for potential ocular application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. biosynergypharm.com [biosynergypharm.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ijprt.org [ijprt.org]
- 10. cusabio.com [cusabio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Josamycin Propionate Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the solubility of josamycin propionate.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern?
A1: this compound is a macrolide antibiotic classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Some studies also classify it as Class IV, indicating poor solubility and permeability.[3] Its limited solubility can hinder dissolution rates, potentially leading to inadequate and variable bioavailability when administered orally.[3] Official monographs state that it is practically insoluble in water.[4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques have been successfully employed to enhance the solubility of this compound. The most common include:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. Polyethylene glycol (PEG) 6000 has been shown to be an effective carrier.[3][5]
-
Inclusion Complexation: This method uses host molecules, such as cyclodextrins, to encapsulate the poorly soluble this compound molecule, thereby increasing its apparent solubility in water. γ-cyclodextrin has been specifically studied for this purpose.[1][2][6]
-
pH Adjustment: this compound's solubility is pH-dependent. It is known to dissolve in dilute hydrochloric acid and sodium hydroxide solutions.[4]
Q3: How much can the solubility of this compound be improved?
A3: The degree of solubility enhancement depends on the chosen technique and formulation parameters. For instance, preparing a solid dispersion of this compound with PEG 6000 (in a 1:2 drug-to-polymer ratio) has been reported to increase its solubility by 3.7-fold.[3][5]
Q4: What analytical techniques are used to confirm successful solubility enhancement?
A4: A variety of analytical methods can be used to characterize the modified this compound and confirm improved solubility. These include:
-
Phase Solubility Studies: To quantify the increase in solubility.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between the drug and the carrier in solid dispersions or inclusion complexes.[1][3]
-
X-ray Diffraction (XRD): To assess the crystalline state of this compound in the formulation. A change from a crystalline to an amorphous state often indicates successful solid dispersion.[1][3]
-
Differential Scanning Calorimetry (DSC): To evaluate the thermal properties and physical state of the drug within the carrier.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the formation of an inclusion complex by observing chemical shifts.[1][6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Solvent Removal in Solid Dispersion Preparation
-
Problem: When using the solvent evaporation method, the final product is sticky, has a low yield, or residual solvent is detected.
-
Possible Causes & Solutions:
-
Inadequate Evaporation Temperature/Time: The temperature may be too low, or the evaporation time too short. Gradually increase the temperature (e.g., to 70-80°C as a starting point) and extend the drying time under constant stirring.[3]
-
High Viscosity of the Solution: A high concentration of polymer can lead to a viscous solution that traps solvent. Consider using a slightly larger volume of solvent to reduce viscosity during preparation.
-
Inefficient Drying Method: For complete solvent removal, secondary drying under a vacuum may be necessary.
-
Issue 2: Limited Solubility Enhancement with Solid Dispersions
-
Problem: The prepared solid dispersion shows only a marginal increase in solubility compared to the pure drug.
-
Possible Causes & Solutions:
-
Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the hydrophilic carrier is critical. A 1:2 ratio of josamycin to PEG 6000 has been shown to be effective.[3][5] Experiment with different ratios to find the optimal balance.
-
Poor Miscibility: The drug and carrier may not be fully miscible, leading to phase separation and the presence of crystalline drug. Ensure both components are fully dissolved in the common solvent before evaporation.
-
Inappropriate Carrier: PEG 6000 is a good starting point, but other hydrophilic polymers or carriers could be screened for better performance.
-
Issue 3: Inconsistent Results in Inclusion Complexation
-
Problem: Difficulty in forming a stable inclusion complex with γ-cyclodextrin, leading to variable solubility improvements.
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of this compound to γ-cyclodextrin is crucial for efficient complexation. Phase solubility studies should be conducted to determine the optimal stoichiometry.
-
Ineffective Preparation Method: The co-evaporation method, using a solvent system like a 50:50 ethanol/water mixture, has been shown to be effective for preparing the complex in a solid state.[1] Ensure both components are fully dissolved before evaporating the solvent.
-
Presence of Water: Water molecules within the cyclodextrin cavity can compete with the drug molecule. The preparation method should be designed to effectively displace these water molecules.
-
Data Presentation
Table 1: Summary of this compound Solubility Enhancement Data
| Technique | Carrier/Agent | Drug:Carrier Ratio | Method | Solubility Increase | Reference |
| Solid Dispersion | PEG 6000 | 1:2 | Solvent Evaporation | 3.7-fold | [3][5] |
| Inclusion Complexation | γ-Cyclodextrin | Not Specified | Co-evaporation | Enhancement confirmed | [1] |
Experimental Protocols
Protocol 1: Solid Dispersion via Solvent Evaporation
-
Dissolution: Accurately weigh this compound and PEG 6000 in the desired ratio (e.g., 1:2 w/w). Dissolve both components in a suitable solvent, such as methanol, in a beaker.[3]
-
Homogenization: Stir the solution continuously until a clear, homogeneous solution is obtained.
-
Solvent Evaporation: Place the beaker on a magnetic stirrer with a hot plate. Heat the solution to 70-80°C with constant stirring until the solvent has completely evaporated, leaving a solid mass.[3]
-
Drying and Pulverization: Transfer the solid mass to a vacuum oven for further drying to remove any residual solvent. Once completely dry, pulverize the solid dispersion using a mortar and pestle.
-
Sieving and Storage: Pass the resulting powder through a fine-mesh sieve (e.g., #40 mesh) to ensure uniformity.[3] Store in a desiccator until further analysis.
Protocol 2: Inclusion Complexation via Co-evaporation
-
Dissolution: Prepare separate solutions of this compound and γ-cyclodextrin in a 50:50 (v/v) ethanol/water mixture.
-
Mixing: Combine the two solutions in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature until a solid product is formed.
-
Characterization: Collect the solid inclusion complex and characterize it using techniques like FTIR, XRD, and ¹H NMR to confirm complex formation.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprt.org [ijprt.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Formulation and Evaluation of Poorly soluble drug Josamycin by Solid Dispersion | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Josamycin Propionate Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of josamycin propionate degradation during experiments. Our aim is to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Rapid loss of potency in this compound solutions is often attributed to degradation. The primary factors influencing its stability are pH, temperature, and light exposure. This compound is a macrolide antibiotic with a 16-membered lactone ring, which is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] It is particularly unstable in acidic environments (pH below 4), where significant degradation can occur.[2] Additionally, exposure to elevated temperatures and UV light can accelerate its breakdown.
Q2: What are the optimal storage conditions for this compound powder and its solutions?
A2: To maintain the integrity of this compound, adhere to the following storage guidelines:
| Form | Storage Condition | Duration |
| Powder | Dry, dark, at 0-4°C | Short-term (days to weeks) |
| Dry, dark, at -20°C | Long-term (months to years) | |
| Stock Solutions (in DMSO) | -20°C | Up to 24 hours (minimize freeze-thaw cycles) |
| Aqueous Solutions | 2-8°C, protected from light | Use immediately; stability is pH-dependent |
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
A3: Unexpected peaks are likely degradation products of this compound. The nature of these degradants depends on the stress conditions the sample has been exposed to. Acidic hydrolysis can lead to the cleavage of glycosidic bonds and isomerization, while alkaline conditions can cause the opening of the lactone ring.[3][4] Photodegradation may result in various oxidized and rearranged products. To confirm the identity of these peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for structural elucidation.[1][5][6]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Symptoms:
-
High variability between replicate experiments.
-
Lower than expected biological activity.
-
Drifting baseline or appearance of ghost peaks in analytical readouts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| pH-induced Degradation | - Ensure the pH of your culture media or buffer system is between 6.5 and 8.0, where josamycin is more stable. - Prepare fresh solutions for each experiment. - If the experimental conditions require a lower pH, minimize the exposure time and consider using a more stable analog if possible. |
| Thermal Degradation | - Avoid heating this compound solutions. - If warming is necessary, do so for the shortest possible time and at the lowest effective temperature. - Store all solutions at the recommended temperatures. |
| Adsorption to Labware | - Use low-protein-binding polypropylene or silanized glassware for preparing and storing solutions to minimize loss due to adsorption. |
| Incompatibility with Media Components | - Some media components may catalyze degradation. If possible, add this compound to the media immediately before starting the experiment. |
Issue 2: HPLC Analysis Problems
Symptoms:
-
Peak tailing for the this compound peak.
-
Poor resolution between the parent drug and degradation products.
-
Emergence of "ghost peaks" in subsequent runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Peak Tailing | - The basic nature of the dimethylamino group on the mycaminose sugar can interact with acidic residual silanols on the HPLC column packing.[7] - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be 2-3 units away from the pKa of josamycin. - Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). |
| Poor Resolution | - Optimize the mobile phase composition. A gradient elution is often necessary to separate the parent compound from its various degradation products. - Adjust the column temperature; sometimes a slight increase can improve peak shape and resolution. - Decrease the flow rate to allow for better separation. |
| Ghost Peaks | - Ghost peaks can be due to late elution of highly retained compounds from a previous injection or carryover from the autosampler.[8][9] - Implement a column wash step with a strong solvent (e.g., 100% acetonitrile) at the end of each run. - Ensure the autosampler needle and injection port are adequately washed between injections. - Check for contamination in your mobile phase solvents or additives.[9] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing Degradation and Workflows
To better understand the processes involved in this compound degradation and analysis, the following diagrams illustrate key pathways and workflows.
Caption: Major degradation pathways of this compound.
Caption: HPLC troubleshooting workflow for this compound analysis.
References
- 1. Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
troubleshooting josamycin propionate variability in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with josamycin propionate bioassays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during bioassays with this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I seeing inconsistent or highly variable zone sizes in my agar diffusion assay?
Answer: Variability in agar diffusion assays can stem from several factors. Here are the most common causes and how to address them:
-
Inoculum Density: An inconsistent bacterial lawn is a primary source of variability. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, to achieve a uniform, confluent lawn of growth.
-
Agar Depth and pH: The depth of the agar in the petri dish affects the diffusion of the antibiotic. Pour plates on a level surface to a uniform depth (e.g., 4 mm). The pH of the Mueller-Hinton agar should be between 7.2 and 7.4, as variations can alter the potency of macrolide antibiotics.
-
Disk Placement and Incubation: Ensure antibiotic disks are placed firmly on the agar surface to ensure complete contact. Invert plates for incubation to prevent condensation from dripping onto the agar surface. Maintain a consistent incubation temperature (e.g., 35°C ± 2°C) and duration.[1]
-
Stock Solution Issues: Improperly prepared or degraded stock solutions will lead to inaccurate results. Ensure this compound is fully dissolved and use fresh preparations. For short-term storage, keep aqueous solutions refrigerated and use within a day.
Question 2: My Minimum Inhibitory Concentration (MIC) values are fluctuating between experiments. What should I check?
Answer: Inter-assay variability in MIC determination is a common challenge. Consider the following troubleshooting steps:
-
Standard Operating Procedures (SOPs): Strict adherence to a detailed SOP is crucial for consistency. This includes standardizing cell passage numbers, seeding densities, and incubation times for all experiments.
-
Reagent Consistency: Use reagents from the same lot whenever possible, especially serum and media. Document lot numbers for all critical reagents. Ensure proper storage and handling of all materials.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error. Use calibrated pipettes and practice proper technique (e.g., reverse pipetting for viscous solutions).
-
Controls: Always include a positive control (a known susceptible strain) and a negative control (no inoculum) on every plate. This helps to normalize data and identify plate-specific issues.
Question 3: I am not observing a clear zone of inhibition or any antibacterial effect. What could be the problem?
Answer: A lack of activity can be due to several factors related to the compound, the bacteria, or the assay itself:
-
Compound Inactivity: The concentration of this compound may be too low to inhibit the growth of the selected bacterial strain. Verify your calculations and the concentration of your stock solution.
-
Bacterial Resistance: The bacterial strain you are using may be resistant to josamycin. This is particularly relevant for some strains of enterococci and coagulase-negative staphylococci.[2]
-
Improper Stock Solution Preparation: this compound is practically insoluble in water. A common method is to first dissolve it in a small amount of an organic solvent like methanol or ethanol before diluting with the appropriate buffer or media.[1]
-
Degradation of this compound: The compound can degrade under certain conditions. Prepare stock solutions fresh and be mindful of the pH of your media, as stability can be pH-dependent.
Question 4: The edges of my inhibition zones are fuzzy or indistinct. How can I get sharper zones?
Answer: Indistinct zone edges can make accurate measurements difficult. Here are some tips for improvement:
-
Inoculum Preparation: Ensure your bacterial suspension is homogenous and free of clumps before plating.
-
Reading the Zones: Read the zone of inhibition at the point of complete growth inhibition as determined by the unaided eye.
-
Test Organism: Using a highly sensitive and appropriate test organism, such as Micrococcus luteus ATCC 9341, can result in sharper inhibition zones.[1]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound bioassays for easy reference and comparison.
Table 1: Agar Diffusion Bioassay Parameters for Josamycin [1][3]
| Parameter | Value |
| Test Organism | Micrococcus luteus ATCC 9341 |
| Linear Range | 0.1 - 0.5 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
| Intra-day Precision (%RSD) | 0.87% |
| Inter-day Precision (%RSD) | 1.25% |
| Accuracy (Recovery) | 97.74% - 101.13% |
Table 2: Minimum Inhibitory Concentrations (MICs) of Josamycin Against Various Bacteria [2][4][5]
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 1 | Effective against erythromycin-resistant strains. |
| Streptococci & Pneumococci | 0.03 - 0.12 | Highly effective. |
| Enterococci | 0.5 - 1 | Resistance has been reported (up to 41.2% of strains).[2] |
| Haemophilus influenzae | 2 - 16 | Moderate activity. |
| Coagulase-negative staphylococci | MIC ≥ 2 | Decreased susceptibility observed in a high percentage of strains.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Agar Diffusion Assay for Josamycin Potency
This protocol is adapted from a validated method for determining the potency of josamycin in pharmaceutical formulations.[1]
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.
-
Culture the test organism, Micrococcus luteus ATCC 9341, in a suitable broth overnight.
-
Dilute the overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Add the standardized inoculum to the molten Mueller-Hinton agar (cooled to 45-50°C) to a final concentration of 1-2%.
-
Pour the inoculated agar into sterile petri dishes on a level surface to a uniform depth of 4 mm and allow to solidify.
-
-
Preparation of this compound Standards and Samples:
-
Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount in methanol.
-
Prepare working standards at concentrations of 0.1, 0.3, and 0.5 µg/mL by diluting the stock solution in 0.025 M dipotassium hydrogen phosphate buffer (pH 8.0).[1]
-
Prepare sample solutions to fall within this concentration range.
-
-
Assay Procedure:
-
Using a sterile cylinder or by applying sterile paper discs impregnated with the solutions, place the standards and samples onto the surface of the inoculated agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest millimeter.
-
Create a calibration curve by plotting the logarithm of the concentration of the standards against the mean zone diameter.
-
Determine the concentration of the sample solutions from the calibration curve.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a general protocol for determining the MIC of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL by dissolving it in a minimal amount of DMSO and then diluting with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum of the test strain in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for bioassay variability.
Experimental Workflow
Caption: Agar diffusion bioassay workflow.
Signaling Pathway
Caption: Josamycin's effect on the p38 MAPK pathway.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Josamycin Propionate Impurity and Degradation Product Identification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification of josamycin propionate impurities and degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and its related substances.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| FAQ: What are the common impurities of this compound? | Process-related impurities arise during synthesis. Degradation products form due to exposure to stress conditions like acid, base, heat, light, or oxidizing agents. | Common known impurities include this compound Impurity A, Impurity C, and Impurity D, which are structurally related to josamycin. Degradation can lead to hydrolysis of the lactone ring or loss of sugar moieties. |
| Troubleshooting: Poor peak shape (tailing or fronting) for this compound or its impurities in HPLC. | 1. Inappropriate mobile phase pH: The basic nature of the macrolide requires a specific pH for optimal peak shape. 2. Secondary interactions with column silica: Residual silanols on the column can interact with the analyte. 3. Sample solvent mismatch: Injecting the sample in a solvent much stronger than the mobile phase. 4. Column overload. | 1. Adjust the mobile phase pH. A slightly alkaline pH can sometimes improve the peak shape of basic compounds. 2. Use a base-deactivated column or add a competing base to the mobile phase in low concentrations. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or the sample concentration. |
| Troubleshooting: Inconsistent retention times. | 1. Fluctuations in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. 2. Temperature variations: Inconsistent column temperature. 3. Column equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare mobile phases fresh daily and keep them covered. Ensure proper functioning of the HPLC pump's mixing valve. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis. |
| Troubleshooting: Appearance of unknown peaks in the chromatogram. | 1. Contamination: From glassware, solvents, or the sample itself. 2. Degradation: The sample may be degrading in the sample vial or during analysis. 3. Carryover: From a previous injection. | 1. Use high-purity solvents and clean glassware. Run a blank to identify the source of contamination. 2. Prepare samples fresh and use a temperature-controlled autosampler if necessary. 3. Implement a robust needle wash program in the autosampler method. |
| Troubleshooting: Low sensitivity or no peaks detected. | 1. Incorrect detection wavelength: The wavelength may not be optimal for the analytes. 2. Sample degradation: Complete degradation of the analyte. 3. Detector issue: Lamp failure or other detector malfunctions. | 1. The typical UV detection wavelength for this compound is around 232 nm. Verify this with a UV scan of the standard. 2. Check sample preparation and storage conditions. 3. Check the detector lamp status and perform any necessary maintenance. |
Quantitative Data Summary
The following tables summarize key data for known impurities and degradation products of this compound. Note that absolute retention times are method-dependent and the values provided are for the representative HPLC method described in the experimental protocols section.
Table 1: Known Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Relative Retention Time (RRT) | [M+H]⁺ (m/z) (Predicted) |
| This compound | C₄₅H₇₃NO₁₆ | 884.07 | 1.00 | 884.5 |
| Impurity A | C₄₂H₆₇NO₁₆ | 841.99 | ~0.7 | 842.4 |
| Impurity C | C₄₆H₇₅NO₁₆ | 898.10 | ~1.4 | 898.5 |
| Impurity D | C₄₈H₇₇NO₁₇ | 940.13 | ~2.0 | 940.5 |
RRT values are based on data from the European Pharmacopoeia and may vary depending on the specific chromatographic conditions.
Table 2: Forced Degradation Study Results (Illustrative)
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (this compound) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 60°C | 25% | Hydrolytic degradation products (e.g., loss of sugar moieties) |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 15% | Lactone ring opening and other hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized derivatives |
| Thermal | Solid State | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | Solid State | 24 hours | UV/Vis light | < 5% | Minimal degradation |
This table provides illustrative data. Actual degradation percentages will vary based on experimental conditions.
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed for the separation and quantification of this compound and its related substances.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
-
Mobile Phase:
-
Mobile Phase A: Buffer solution (e.g., ammonium acetate buffer, pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 40 60 30 40 60 35 60 40 | 40 | 60 | 40 |
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
LC-MS Method for Impurity Identification
This method is for the identification and structural elucidation of impurities and degradation products.
-
Chromatographic System:
-
LC System: An LC system coupled to a mass spectrometer.
-
Column: C18, 3.5 µm, 2.1 x 150 mm (or equivalent).
-
Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of non-volatile phosphate buffers. The gradient can be similar to the HPLC-UV method, optimized for the shorter column.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for parent ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimize for fragmentation of this compound and its expected impurities.
-
Forced Degradation Studies Protocol
-
General Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For each stress condition, mix the stock solution with the stressor in a clear vial.
-
Store the vials under the specified conditions for the designated time.
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis), and dilute to the working concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid drug substance at 80°C.
-
Photolytic: Expose the solid drug substance to UV and visible light as per ICH Q1B guidelines.
-
Visualizations
Caption: Workflow for the identification and characterization of this compound impurities.
Caption: A logical approach to troubleshooting common HPLC issues.
Caption: Potential degradation pathways of this compound under stress conditions.
minimizing off-target effects of josamycin propionate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of josamycin propionate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects in mammalian cells?
A1: this compound is a macrolide antibiotic that primarily inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2] In mammalian cells, the primary off-target effect is the inhibition of mitochondrial protein synthesis, as mitochondrial ribosomes are structurally similar to bacterial ribosomes.[3] This can lead to mitochondrial dysfunction, impaired oxidative phosphorylation, and a metabolic shift towards glycolysis.[3][4]
Q2: How can I determine the optimal concentration of this compound for my cell line while minimizing off-target effects?
A2: The optimal concentration is a balance between achieving the desired on-target effect and minimizing cytotoxicity. It is crucial to perform a dose-response experiment, also known as a kill curve, to determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) for your specific cell line. This will help you identify a working concentration that is effective without causing excessive cell death or significant off-target effects. A general protocol for determining the optimal concentration is provided in the Experimental Protocols section.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure reproducibility, proper preparation and storage of this compound stock solutions are critical. It is recommended to dissolve this compound in a suitable organic solvent like ethanol or DMSO before further dilution in aqueous buffers or cell culture media.[5] Stock solutions should be filter-sterilized and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. A detailed protocol for stock solution preparation is available in the Experimental Protocols section.
Q4: How can I assess the mitochondrial toxicity of this compound in my cell culture experiments?
A4: Given that mitochondrial toxicity is a key off-target effect, it is important to monitor mitochondrial function. This can be achieved through various assays, including measuring the mitochondrial membrane potential using dyes like JC-1 and assessing the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[6] A detailed protocol for evaluating mitochondrial toxicity is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at the desired effective concentration. | The concentration of this compound is too high for the specific cell line, leading to significant off-target mitochondrial toxicity. | Perform a detailed dose-response experiment (kill curve) to determine the IC50 value for your cell line. Use the lowest effective concentration that achieves the desired on-target effect while minimizing cell death. Consider shorter incubation times. |
| Inconsistent results between experiments. | 1. Variability in the preparation of this compound working solutions.2. Instability of this compound in cell culture media over long incubation periods.3. Inconsistent cell health or passage number. | 1. Prepare a large batch of stock solution, aliquot, and store at -20°C. Use a fresh aliquot for each experiment.2. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions. Consider replenishing the medium with fresh this compound for long-term experiments.3. Standardize your cell culture practices. Use cells within a consistent range of passage numbers and ensure high viability before starting experiments. |
| Observed phenotype does not align with the expected on-target effect. | The observed phenotype may be a result of off-target effects, such as mitochondrial dysfunction or a shift in cellular metabolism. | 1. Assess mitochondrial health using the provided protocol.2. Include appropriate controls, such as a known inhibitor of mitochondrial protein synthesis (e.g., chloramphenicol) to compare phenotypes.3. Consider using a structurally different macrolide antibiotic as a control to see if the phenotype is specific to josamycin. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of josamycin. It is important to note that these values can vary significantly between cell lines and experimental conditions. Researchers are strongly encouraged to determine the IC50/LC50 for their specific cell line of interest.
| Compound | Cell Line | Parameter | Value | Reference |
| Josamycin | K562 (human erythroleukemia) | IC50 | 39 µM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (100%, sterile)
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Determining Optimal Concentration using a Kill Curve Assay
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Protocol:
-
Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value.
Protocol for Assessing Mitochondrial Toxicity
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 dye or similar mitochondrial membrane potential probe
-
Seahorse XFp Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Appropriate Seahorse XFp assay kits and reagents
Protocol for Measuring Mitochondrial Membrane Potential:
-
Seed cells in a suitable culture plate (e.g., 96-well black, clear bottom plate for fluorescence measurements).
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration.
-
At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.[6]
-
Measure the fluorescence of both the monomer (green) and aggregate (red) forms of the dye using a fluorescence plate reader.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a marker of mitochondrial toxicity.
Protocol for Measuring Oxygen Consumption Rate (OCR):
-
Seed cells in a Seahorse XFp cell culture microplate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Perform a Seahorse XFp Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[6]
-
The assay will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A significant decrease in these parameters in this compound-treated cells compared to controls indicates mitochondrial dysfunction.
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Off-target signaling pathway of this compound in mammalian cells.
References
- 1. dtp.cancer.gov [dtp.cancer.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | TargetMol [targetmol.com]
- 4. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Josamycin: Carcinogenic Potency Database [leadscope.com]
- 6. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Josamycin Propionate Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the macrolide antibiotic, josamycin propionate, in common biochemical assays. This information is intended to help researchers anticipate and mitigate potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with biochemical assays?
This compound is a macrolide antibiotic used to treat various bacterial infections.[1] Like other macrolides, it can potentially interfere with laboratory tests through several mechanisms. These can include direct chemical reactions with assay reagents, inhibition of enzymes used in the assay, or through its metabolites which may have different reactivity. While specific data on this compound is limited, the potential for interference is a known characteristic of the macrolide class of antibiotics.[2][3]
Q2: Which types of biochemical assays are potentially susceptible to interference by this compound?
Based on the properties of macrolides and general principles of laboratory test interference, the following assays may be at risk:
-
Spectrophotometric Assays: Josamycin has been shown to react with various reagents to produce colored products, indicating it possesses chromophores that could interfere with assays that rely on colorimetric or UV-Vis detection.[2][4]
-
Enzymatic Assays: Macrolides can inhibit certain enzymes. If an assay relies on enzymatic activity that is sensitive to josamycin or its metabolites, the results could be affected.
-
Immunoassays: Cross-reactivity is a potential issue where the antibiotic or its metabolites might be recognized by the antibodies used in the assay, leading to falsely elevated or decreased results. This is a known issue for various drugs in hormone and drug-of-abuse immunoassays.[5][6][7][8]
-
Coagulation Assays: There have been reports of macrolide antibiotics interacting with anticoagulant therapies, suggesting a potential for interference in coagulation tests.[9]
Q3: Are there any specific laboratory tests known to be affected by macrolide antibiotics in general?
Yes, various macrolides have been reported to interfere with:
-
Liver Function Tests: Alterations in liver enzyme results have been associated with macrolide use.[3]
-
Creatinine Assays: Some antibiotics, particularly cephalosporins, are known to interfere with the Jaffe method for creatinine determination.[10][11] While not directly documented for josamycin, this highlights the potential for antibiotic interference in this common test. The enzymatic method for creatinine is generally less prone to such interferences.[12][13][14][15]
-
Bilirubin Assays: The diazo method for bilirubin measurement can be susceptible to interference from various substances.[16][17][18][19]
-
Immunoassays for various analytes: Cross-reactivity of drugs and their metabolites is a well-documented source of error in immunoassays.[5][6][7][8][20]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Spectrophotometric Assays
Symptoms:
-
Higher or lower than expected absorbance readings.
-
Poor reproducibility of results in samples containing this compound.
-
Non-linear dose-response curves.
Possible Cause: this compound or its metabolites may absorb light at the wavelength used for measurement, or they may react with assay reagents to produce an interfering color.[2][4]
Troubleshooting Steps:
-
Analyze a 'Drug-Only' Blank: Prepare a sample containing this compound at the concentration present in your experimental samples, but without the analyte of interest. Measure its absorbance at the assay wavelength to determine the extent of direct interference.
-
Wavelength Scan: Perform a full wavelength scan of a solution of this compound to identify its absorbance peaks. If possible, adjust the assay wavelength to a region where the drug does not absorb.
-
Sample Dilution: If the interference is concentration-dependent, diluting the sample may reduce the effect. However, ensure the analyte concentration remains within the detectable range of the assay.
-
Alternative Method: Consider using an alternative analytical method that is less susceptible to spectrophotometric interference, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Issue 2: Altered Enzyme Kinetics or Activity in Enzymatic Assays
Symptoms:
-
Inhibition or, less commonly, activation of the enzyme in the presence of this compound.
-
Changes in the Michaelis-Menten kinetics (Km or Vmax) of the enzyme.
Possible Cause: this compound or its metabolites may act as direct inhibitors or allosteric modulators of the enzyme used in the assay.
Troubleshooting Steps:
-
Enzyme Inhibition Assay: Perform a classic enzyme inhibition study by measuring the enzyme's activity at various concentrations of this compound while keeping the substrate concentration constant.
-
Mechanism of Inhibition Studies: If inhibition is observed, conduct further kinetic experiments (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.).
-
Consult Literature: Research if the specific enzyme used in your assay is known to be affected by macrolide antibiotics.
-
Alternative Enzyme or Method: If possible, use an alternative enzyme that is not sensitive to josamycin or switch to a non-enzymatic method for your analysis.
Issue 3: Suspected Cross-Reactivity in Immunoassays
Symptoms:
-
Falsely high or low analyte concentrations in samples containing this compound.
-
Discrepancy between immunoassay results and those from a different analytical method (e.g., LC-MS/MS).
-
Results that are inconsistent with the clinical or physiological context of the sample.
Possible Cause: The antibodies used in the immunoassay may recognize and bind to this compound or its metabolites due to structural similarities with the target analyte.[6][7][21]
Troubleshooting Steps:
-
Spike and Recovery Experiment: Add a known amount of this compound to a sample with a known analyte concentration and measure the recovery of the analyte. A recovery significantly different from 100% suggests interference.
-
Serial Dilution: Analyze serial dilutions of the sample. If the results do not scale linearly with the dilution factor, it may indicate the presence of an interfering substance.
-
Alternative Immunoassay: Use an immunoassay from a different manufacturer that employs different antibodies, as cross-reactivity can be antibody-specific.
-
Confirmation by a Reference Method: Confirm the immunoassay results using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less prone to cross-reactivity.
Data on Potential Interferences
Currently, there is a lack of specific quantitative data in the public domain detailing the exact extent of this compound interference in various biochemical assays. The following table provides a general overview of potential interferences based on the properties of macrolide antibiotics. Researchers are strongly encouraged to perform their own validation studies to determine the impact of this compound in their specific experimental setup.
| Assay Type | Potential Interferent | Potential Effect | Recommended Action |
| Spectrophotometric | This compound & Metabolites | False Increase/Decrease in Absorbance | Run 'drug-only' blanks, consider wavelength scan, or use an alternative method. |
| Enzymatic | This compound & Metabolites | Inhibition or Activation of Enzyme | Perform enzyme inhibition studies, consult literature, or use an alternative method. |
| Immunoassay | This compound & Metabolites | False Positive or False Negative Results | Conduct spike and recovery experiments, perform serial dilutions, use an alternative assay, or confirm with a reference method. |
| Coagulation | This compound | Altered Clotting Times | Carefully review patient medication history when interpreting results. Consider alternative anticoagulants if clinically appropriate. |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for Analyte Quantification
-
Reagent Preparation: Prepare all assay reagents according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of the analyte of interest.
-
Sample Preparation: Prepare experimental samples, including controls and samples containing this compound.
-
Assay Procedure:
-
Add the appropriate volume of sample, standard, or blank to individual wells of a microplate or cuvettes.
-
Add the assay reagents.
-
Incubate for the recommended time and at the specified temperature.
-
Measure the absorbance at the designated wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
-
Interference Check:
-
Prepare a blank containing only the assay buffer.
-
Prepare a "josamycin blank" containing the same concentration of this compound as in the experimental samples, in the assay buffer.
-
If the "josamycin blank" shows significant absorbance, this value should be subtracted from the readings of the josamycin-containing samples.
-
Protocol 2: General Procedure for Investigating Immunoassay Cross-Reactivity
-
Analyte-Free Matrix: Obtain a sample matrix (e.g., serum, plasma) that is known to be free of the analyte of interest.
-
Spiking Solutions: Prepare a series of solutions of this compound at different concentrations.
-
Spiking Procedure:
-
Spike the analyte-free matrix with the various concentrations of this compound.
-
Also, prepare a positive control by spiking the analyte-free matrix with a known concentration of the target analyte.
-
Include a negative control (unspiked analyte-free matrix).
-
-
Immunoassay Measurement: Analyze all the prepared samples using the immunoassay , following the manufacturer's protocol.
-
Data Analysis:
-
Determine the apparent concentration of the analyte in the josamycin-spiked samples.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Apparent Analyte Concentration / Concentration of this compound) x 100
-
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Potential mechanisms of josamycin interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. labmedonline.org [labmedonline.org]
- 11. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catecholamine interference in enzymatic creatinine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. precisionbiomed.in [precisionbiomed.in]
- 17. One-step protocol for assays of total and direct bilirubin with stable combined reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A diazo-based dry film for determination of total bilirubin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Josamycin Propionate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of josamycin propionate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a macrolide antibiotic, faces several challenges that can limit its oral bioavailability. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability. The primary obstacle to its effective absorption is its poor solubility in water, which is often the rate-limiting step in the absorption process. Additionally, josamycin exhibits significant intra- and inter-individual variability in its pharmacokinetic profile, making its therapeutic response unpredictable. The dissolution of josamycin is also pH-dependent, which can further contribute to variable absorption in the gastrointestinal tract.
Q2: What formulation strategies can be employed to improve the bioavailability of this compound?
Several advanced formulation strategies can be utilized to overcome the solubility and dissolution challenges of this compound, thereby enhancing its in vivo bioavailability. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can lead to the drug being present in an amorphous form, which has higher solubility and dissolution rates compared to its crystalline form.
-
Nanoemulsions: Nanoemulsions are transparent or translucent oil-in-water emulsions with droplet sizes in the nanometer range. Encapsulating this compound within these nano-sized droplets can significantly increase the surface area for absorption and improve its solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification enhances the solubilization and absorption of lipophilic drugs like this compound.
Q3: How do solid dispersions enhance the bioavailability of this compound?
Solid dispersions improve the bioavailability of this compound primarily by enhancing its dissolution rate. By dispersing the drug molecules in a hydrophilic carrier, the particle size of the drug is reduced to a molecular level. This amorphization of the drug prevents the stable crystalline lattice from forming, which requires less energy for dissolution. The hydrophilic carrier also improves the wettability of the drug, allowing for faster and more complete dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor solubility of this compound in the chosen carrier during preparation. | 1. Screen different hydrophilic carriers (e.g., PEGs of various molecular weights, PVP, HPMC).2. Optimize the drug-to-carrier ratio.3. Consider using a combination of carriers. |
| Incomplete Dissolution | Recrystallization of the amorphous drug during storage or dissolution. | 1. Ensure the solid dispersion is stored in a low-humidity environment.2. Incorporate a crystallization inhibitor into the formulation.3. Verify the amorphous state of the drug using techniques like XRD or DSC. |
| Phase Separation | Immiscibility between the drug and the carrier at the processing temperature (for melt methods). | 1. Select a carrier with a lower melting point.2. Use the solvent evaporation method as an alternative to the fusion method.3. Perform a thermal analysis (DSC) to assess drug-carrier miscibility. |
| Variability in In Vivo Performance | Inconsistent formation of the amorphous solid dispersion. | 1. Strictly control the parameters of the preparation method (e.g., solvent evaporation rate, melting temperature).2. Characterize each batch for drug content, amorphous state, and in vitro dissolution to ensure consistency. |
Nanoemulsion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable Emulsion (Phase Separation) | Inappropriate oil, surfactant, or co-surfactant selection or ratio. | 1. Conduct a thorough screening of oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion.2. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the components.3. Ensure the Hydrophile-Lipophile Balance (HLB) of the surfactant system is appropriate for the chosen oil. |
| Large Droplet Size | Insufficient energy input during emulsification or suboptimal formulation. | 1. Optimize the homogenization parameters (e.g., speed, time, pressure).2. Adjust the surfactant-to-oil ratio.3. Consider using a co-surfactant to reduce interfacial tension further. |
| Drug Precipitation | Drug crystallization within the oil droplets. | 1. Ensure the drug is fully dissolved in the oil phase before emulsification.2. Select an oil with higher solubilizing capacity for this compound.3. Store the nanoemulsion at a controlled temperature to prevent crystallization. |
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo pharmacokinetic studies in a rat model, comparing different formulations of this compound. Researchers should replace this with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Dose, 50 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 0.8 ± 0.2 | 2.0 ± 0.5 | 4.5 ± 1.1 | 100 |
| Solid Dispersion (1:5 drug-to-PEG 6000 ratio) | 2.5 ± 0.6 | 1.0 ± 0.3 | 15.8 ± 3.2 | 351 |
| Nanoemulsion | 3.1 ± 0.8 | 0.8 ± 0.2 | 19.2 ± 4.5 | 427 |
| SEDDS | 2.9 ± 0.7 | 1.2 ± 0.4 | 17.5 ± 3.9 | 389 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyethylene glycol (PEG) 6000, Methanol.
-
Procedure:
-
Accurately weigh this compound and PEG 6000 in a 1:5 ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
-
Materials: this compound, Medium-chain triglycerides (MCT oil), Polysorbate 80 (surfactant), Propylene glycol (co-surfactant), Purified water.
-
Procedure:
-
Prepare the oil phase by dissolving this compound in MCT oil at a concentration of 10 mg/mL with gentle heating and stirring.
-
Prepare the aqueous phase by dissolving Polysorbate 80 and propylene glycol in purified water.
-
Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization at 15,000 psi for 10 cycles.
-
Cool the resulting nanoemulsion to room temperature.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Control: Aqueous suspension of this compound.
-
Test 1: Solid dispersion of this compound.
-
Test 2: Nanoemulsion of this compound.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose of 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Workflow for Nanoemulsion Formulation and Evaluation.
Caption: Logical Flow for Troubleshooting Bioavailability Issues.
Technical Support Center: Josamycin Propionate Method Refinement
This technical support center provides troubleshooting guidance and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results with josamycin propionate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.
Q1: Why am I seeing high variability in my in vitro antibacterial susceptibility test results (e.g., MIC values)?
A1: Inconsistent results in antibacterial susceptibility testing of this compound can stem from several factors. One of the most significant is the pH of the testing medium. The activity of macrolide antibiotics like josamycin can be influenced by pH. Additionally, issues with the preparation of the drug stock solution, such as incomplete dissolution or degradation, can lead to inaccurate concentrations. Finally, variability in the bacterial inoculum density can significantly impact the final MIC determination.
To address these issues, it is crucial to standardize the pH of the culture medium, ensuring it is consistent across all experiments. When preparing the this compound stock solution, verify that the powder is fully dissolved, and always use freshly prepared solutions to avoid degradation. Lastly, adhere strictly to standardized protocols for preparing the bacterial inoculum to ensure a consistent cell density in each test.
Q2: My this compound solution appears cloudy or precipitates over time. What is the cause and how can I prevent this?
A2: this compound is known to be practically insoluble in water.[1] If you are observing cloudiness or precipitation, it is likely that the compound is not fully dissolved or is falling out of solution. The solubility of josamycin is also pH-dependent, decreasing as the pH increases.[2]
To prevent this, it is recommended to first dissolve the this compound in an organic solvent like methanol or ethanol before making further dilutions in aqueous buffers.[1] For preparing stock solutions, using a small amount of organic solvent and then diluting with the desired aqueous medium is a common practice. Always ensure the final concentration in your experiment does not exceed the solubility limit in the specific medium and pH you are using. Preparing fresh solutions immediately before use is also a good practice to avoid precipitation issues.[3]
Q3: I am observing inconsistent results in my HPLC analysis of this compound from biological samples. What are the likely causes?
A3: Inconsistent HPLC results for this compound in biological matrices can often be traced back to the sample preparation and extraction process. Inefficient extraction can lead to low and variable recovery of the analyte. The stability of this compound in the biological matrix and during the extraction process is another critical factor; degradation can lead to lower than expected concentrations.
To improve consistency, it is important to optimize your sample preparation method. This may involve testing different extraction solvents and techniques to ensure high and reproducible recovery. Using a solid-phase extraction (SPE) method can provide a cleaner sample and more consistent results.[2] It is also advisable to keep samples on ice or at a low temperature throughout the preparation process to minimize degradation. Incorporating an internal standard during the extraction process can also help to correct for variability in sample handling and injection volume.
Q4: The dissolution profile of my this compound formulation is highly variable. Why is this happening?
A4: The dissolution of this compound can be significantly affected by the formulation itself and the conditions of the dissolution test. Factors such as the disintegration time of the tablet or capsule and the intrinsic dissolution rate of the drug powder can contribute to variability.[2] The pH of the dissolution medium is a critical parameter, as the solubility of josamycin is pH-dependent.[2]
To achieve more consistent dissolution profiles, it is essential to control the formulation parameters carefully. For the dissolution test itself, strict adherence to a standardized protocol, such as the USP Paddle Method, is necessary.[2] The pH of the dissolution medium should be carefully controlled and monitored throughout the experiment. Deaeration of the dissolution medium is also important to prevent the formation of air bubbles that can interfere with the dissolution process.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Plasma
This protocol describes a method for the quantitative analysis of this compound in plasma samples using HPLC with UV detection.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, add an internal standard (e.g., another macrolide antibiotic not present in the sample).
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC Conditions
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% sulfuric acid in water (gradient elution) |
| Gradient | Start with 5% acetonitrile, increase to 50% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm[4] |
| Temperature | 30 °C |
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method (CLSI M07)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria, following the CLSI M07 guidelines.[5][6][7][8]
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL by dissolving the powder in a minimal amount of methanol and then diluting to the final volume with sterile distilled water.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of twofold dilutions ranging from the desired highest to lowest concentrations.
2. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. MIC Determination
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Dissolution Testing of this compound Tablets
This protocol describes a dissolution test for this compound tablets using the USP Apparatus 2 (Paddle Method), as a specific monograph is not available.[2]
1. Dissolution Medium
-
Prepare a suitable dissolution medium, for example, 900 mL of 0.1 N HCl (for gastric simulation) or a phosphate buffer of a specific pH (e.g., pH 6.8 for intestinal simulation).
-
Deaerate the medium before use.
2. Test Procedure
-
Set up the dissolution apparatus according to USP <711> guidelines.
-
Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
Visualizations
This compound Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by josamycin.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Analysis of Antibiotic Josamycin and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 5. normsplash.com [normsplash.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Josamycin Propionate vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of josamycin propionate and erythromycin, two macrolide antibiotics. The following sections detail their mechanisms of action, in-vitro activity, and clinical effectiveness, supported by experimental data from published studies.
Executive Summary
Josamycin and erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis. While erythromycin has been a mainstay in antibacterial therapy for decades, josamycin exhibits a distinct profile, particularly against certain erythromycin-resistant strains. Clinical data suggests comparable efficacy in treating Mycoplasma pneumoniae pneumonia. In-vitro studies highlight josamycin's potential advantage against erythromycin-resistant staphylococci. However, on a weight-for-weight basis, erythromycin may be more potent against susceptible organisms. This guide synthesizes the available evidence to provide a comprehensive comparison for research and development purposes.
Mechanism of Action
Both josamycin and erythromycin exert their antibacterial effects by targeting the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. They bind to the nascent polypeptide exit tunnel, leading to a premature dissociation of peptidyl-tRNA from the ribosome. While the general mechanism is similar, kinetic studies reveal subtle but significant differences. Josamycin exhibits a much longer average lifetime on the ribosome (approximately 3 hours) compared to erythromycin (less than 2 minutes). Furthermore, the dissociation constant for josamycin binding to the ribosome is lower (5.5 nM) than that of erythromycin (11 nM), indicating a higher affinity.[1][2] This stronger, more prolonged binding by josamycin may lead to a more complete shutdown of protein synthesis at saturating concentrations.[1][2]
In-Vitro Antibacterial Efficacy
In-vitro studies provide valuable insights into the comparative potency of josamycin and erythromycin against various bacterial isolates.
General Susceptibility
One study assessing a wide range of clinical isolates found that, on a weight-for-weight basis, erythromycin was more active than josamycin against all bacterial species tested, including Legionella pneumophila.
Activity Against Erythromycin-Resistant Staphylococci
A notable finding is the activity of josamycin against staphylococcal strains that have developed resistance to erythromycin. One study demonstrated that josamycin inhibited 18 out of 23 erythromycin-resistant Staphylococcus aureus strains and 11 out of 16 erythromycin-resistant coagulase-negative staphylococcal strains.
Another study specifically investigated the activity of josamycin against 246 clinical isolates of erythromycin-resistant staphylococci. The results, summarized in the table below, indicate that josamycin has superior in-vitro activity against these resistant strains compared to other macrolides like roxithromycin and clarithromycin.[3]
| Bacterial Species | MIC | % of Strains Inhibited |
| Staphylococcus aureus (Erythromycin-resistant) | 2 mg/L | Josamycin: 57% |
| Clarithromycin: 25% | ||
| Roxithromycin: 11.6% | ||
| Coagulase-negative staphylococci (Erythromycin-resistant) | 2 mg/L | Josamycin: 13.3% |
| Clarithromycin: 10.7% | ||
| Roxithromycin: 9.3% |
Clinical Efficacy
Comparative clinical trials are essential for understanding the real-world therapeutic equivalence of these two antibiotics.
Mycoplasma pneumoniae Pneumonia
A controlled, double-blind study was conducted to compare the efficacy of josamycin and erythromycin in the treatment of Mycoplasma pneumoniae pneumonia. The results indicated that josamycin is as efficacious as erythromycin in this setting.[4]
| Clinical Outcome | Josamycin (n=12) | Erythromycin (n=9) | P-value |
| Hospitalization (days) | 5.4 ± 1.2 | 5.1 ± 2.0 | 0.60 > P > 0.50 |
| Fever (days) | 1.4 ± 0.4 | 1.2 ± 0.3 | 0.95 |
Scarlet Fever and Streptococcal Pharyngitis
Clinical trials comparing this compound and erythromycin ethylsuccinate for the treatment of scarlet fever and streptococcal pharyngitis in children have been conducted. However, the detailed quantitative results and experimental protocols from these studies were not available in the public domain at the time of this review. The abstracts of these studies suggest a comparative evaluation was performed.[5][6]
Experimental Protocols
In-Vitro Susceptibility Testing (Agar Dilution and Disk Diffusion)
The in-vitro activity of josamycin and erythromycin against various clinical isolates was determined using the agar dilution and Bauer-Kirby agar disk diffusion methods.
-
Agar Dilution: Serial twofold dilutions of the antibiotics were incorporated into Mueller-Hinton agar. The agar was then inoculated with a standardized suspension of the test organism. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antibiotic that completely inhibited visible growth after incubation.
-
Disk Diffusion (Bauer-Kirby): A standardized inoculum of the test organism was swabbed onto the surface of a Mueller-Hinton agar plate. Filter paper disks impregnated with a standard concentration of the antibiotic were then placed on the agar surface. After incubation, the diameter of the zone of complete inhibition of growth around each disk was measured.
Clinical Trial: Mycoplasma pneumoniae Pneumonia
This study was a controlled, double-blind clinical trial.
-
Patient Population: Marine Corps recruit volunteers with confirmed Mycoplasma pneumoniae pneumonia.
-
Treatment Arms:
-
Josamycin: 2 grams daily for 7 days.
-
Erythromycin: 2 grams daily for 7 days.
-
-
Endpoints:
-
Primary: Duration of hospitalization.
-
Secondary: Duration of fever, resolution of signs and symptoms.
-
-
Statistical Analysis: Comparison of means between the two treatment groups.
Conclusion
Josamycin and erythromycin are both effective macrolide antibiotics with a shared mechanism of action. The available evidence suggests the following key points of comparison:
-
Clinical Efficacy: In the treatment of Mycoplasma pneumoniae pneumonia, josamycin and erythromycin demonstrate comparable clinical efficacy.[4]
-
In-Vitro Potency: On a weight-for-weight basis, erythromycin may be more potent against susceptible bacterial species.
-
Activity Against Resistance: Josamycin shows significant in-vitro activity against erythromycin-resistant strains of Staphylococcus aureus and coagulase-negative staphylococci, suggesting it may be a valuable alternative in cases of acquired macrolide resistance.[3]
-
Pharmacokinetics: Josamycin exhibits a higher binding affinity and longer residence time on the bacterial ribosome compared to erythromycin, which may translate to a more sustained inhibition of protein synthesis.[1][2]
For drug development professionals, josamycin's profile against resistant strains warrants further investigation. Future research should focus on elucidating the clinical significance of its in-vitro advantages and conducting further head-to-head clinical trials in various infectious diseases to better define its therapeutic niche.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. Five days of erythromycin estolate versus ten days of penicillin V in the treatment of group A streptococcal tonsillopharyngitis in children. Pharyngitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcal pharyngitis therapy. A comparison of two erythromycin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Josamycin versus erythromycin in the treatment of streptococcal pharyngitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A double-blind comparison of this compound and erythromycin ethylsuccinate in the treatment of scarlet fever with their oral suspension preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Josamycin Propionate and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of josamycin propionate and other prominent macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The following sections detail their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and underlying mechanism of action, supported by experimental data and detailed methodologies.
Antibacterial Spectrum
The in vitro activity of macrolides is a critical determinant of their clinical utility. The following table summarizes the minimum inhibitory concentration (MIC) values for josamycin and other macrolides against common respiratory and skin pathogens. MIC values are crucial for predicting the susceptibility of a pathogen to an antibiotic.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Macrolides Against Key Pathogens
| Pathogen | Josamycin | Erythromycin | Clarithromycin | Azithromycin |
| Streptococcus pneumoniae | 0.25[1] | 0.06[1] | 0.06 | 0.5[1] |
| Haemophilus influenzae | - | 4.0 | 4.0 | 0.5[2] |
| Moraxella catarrhalis | - | 0.25[3] | 0.06[3] | - |
| Staphylococcus aureus (MSSA) | - | - | 0.12 (MIC50)[3] | - |
| Chlamydia pneumoniae | 0.25[1] | 0.06[1] | 0.007[1] | 0.5[1] |
| Mycoplasma pneumoniae | - | Active[1] | Active[1] | - |
Note: Data for this compound against some key respiratory pathogens is limited in the reviewed literature. The provided value is for josamycin. MSSA: Methicillin-susceptible Staphylococcus aureus.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and efficacy. This compound is noted for its enhanced pharmacokinetic profile compared to earlier macrolides like erythromycin, characterized by higher tissue concentrations.[4]
Table 2: Comparative Pharmacokinetic Parameters of Macrolides
| Parameter | This compound/Base | Erythromycin | Clarithromycin | Azithromycin |
| Bioavailability (%) | - | 18-45 | ~55 | ~37[5][6] |
| Peak Plasma Conc. (Cmax, mg/L) | 1.3 (750 mg base)[6] | 0.3-1.9 | 2-3 (500 mg)[5] | 0.4 (500 mg)[5][6] |
| Time to Peak (Tmax, h) | 0.5-1 (base)[7] | 1-4 | ~2[5] | 2-3[6][8] |
| Elimination Half-life (t½, h) | ~1.5 (base)[6] | 1.5-2 | 3-7 | 68[8] |
| Protein Binding (%) | 15[9] | 70-90 | 42-50 | 7-51 |
| Tissue Penetration | High[4] | Moderate | Good[5] | Excellent[6] |
Note: Pharmacokinetic parameters can vary depending on the specific salt form, formulation, and patient population. Data for this compound is less comprehensive than for other macrolides.
Clinical Efficacy
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in treating infections. This compound has demonstrated comparable efficacy to other macrolides in various clinical settings.
Table 3: Comparative Clinical Efficacy of Josamycin and Other Macrolides
| Indication | This compound | Comparator | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Acute Exacerbations of Chronic Bronchitis | 76% | Clarithromycin | 85% | ~95% (both) | |
| Bacterial Pneumonia | 87.0% | Clarithromycin | 91.5% | 90% vs 85.7% | |
| Mycoplasma pneumoniae Pneumonia | Efficacious | Erythromycin | Similar efficacy | Not specified | [10] |
| Acute Pneumonia | 93% (10-day course) | Azithromycin | 80% (5-day course) | Not specified | [11] |
Safety and Tolerability
Josamycin is generally well-tolerated, with a notable advantage of causing fewer gastrointestinal side effects compared to erythromycin.[4] In a comparative study with clarithromycin for acute exacerbations of chronic bronchitis, adverse events, which were primarily gastrointestinal and mild, were reported in 7.8% of patients treated with josamycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antibiotic against a specific microorganism.[12]
Experimental Workflow: Broth Microdilution Method
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Antibiotic Preparation: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), is prepared.[13] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[13] Control wells (bacteria with no antibiotic and medium alone) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[9][13]
Pharmacokinetic Studies
Pharmacokinetic parameters are typically determined in healthy volunteers through a structured clinical trial.
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study.
Detailed Protocol:
-
Study Design: A common design is a randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
Drug Administration: A single oral dose of the macrolide is administered to fasting subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4] They achieve this by binding to the 50S subunit of the bacterial ribosome.[11]
Signaling Pathway: Macrolide Mechanism of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Macrolide antibiotics inhibit 50S ribosomal subunit assembly in Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 7. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. youtube.com [youtube.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Validating Josamycin Propionate MIC Results: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Minimum Inhibitory Concentration (MIC) results for josamycin propionate, a macrolide antibiotic. Accurate MIC determination is critical for antimicrobial susceptibility testing (AST), informing both clinical practice and the development of new therapeutic agents. This document outlines the standardized quality control (QC) strains and experimental protocols necessary for reliable validation, presents available comparative data, and details the workflow for ensuring the accuracy of your results.
The Role of Standardized Control Strains
The foundation of accurate and reproducible AST lies in the consistent use of well-characterized quality control strains. Global standards organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), have designated specific strains for routine QC of antimicrobial susceptibility tests. For Gram-positive bacteria, the following ATCC (American Type Culture Collection) strains are paramount:
-
Staphylococcus aureus ATCC 29213: A key control strain for susceptibility testing of staphylococci.
-
Enterococcus faecalis ATCC 29212: The recommended QC strain for enterococcal susceptibility testing.[1]
-
Streptococcus pneumoniae ATCC 49619: A crucial control for testing streptococci, noted for its intermediate resistance to penicillin.[2][3]
These strains provide a stable, reproducible reference point to ensure that testing methodologies, reagents, and equipment are performing correctly.
Comparative MIC Data for Josamycin
While josamycin is an established macrolide antibiotic, formal quality control MIC ranges for josamycin against the standard CLSI and EUCAST QC strains (S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619) are not consistently published in the most current CLSI M100 or EUCAST QC tables. However, various in vitro studies have determined MIC values for josamycin against these species, providing a valuable point of reference for researchers. The table below summarizes representative MIC data from scientific literature. It is important to note that these are not official QC ranges but serve as expected values based on published research.
| Control Strain | Antimicrobial Agent | Representative MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | This compound | 0.39 - 2 |
| Enterococcus faecalis ATCC 29212 | This compound | 4 - >41.2% resistant strains |
| Streptococcus pneumoniae ATCC 49619 | This compound | ≤0.39 |
Note: The data presented are compiled from various in vitro studies and are intended for comparative purposes. In the absence of official CLSI or EUCAST QC ranges, laboratories should establish their own internal quality assurance criteria based on a statistically significant number of repeat measurements.
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following protocol is a detailed methodology based on CLSI guidelines.[1]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. The solvent used should be appropriate for the drug's solubility and should not affect bacterial growth at its final concentration in the assay.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplement the CAMHB with 2.5% to 5% lysed horse blood.
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the control strain. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Dilution of Antimicrobial Agent: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
- Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Growth Control: Wells containing only the inoculated broth, with no antimicrobial agent.
- Sterility Control: Wells containing only uninoculated broth.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
3. Interpretation of Results:
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.
Visualizing the Experimental Workflow
To ensure clarity and consistency in the validation process, the following diagram illustrates the key steps in the broth microdilution MIC assay workflow.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
References
Josamycin Propionate: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the cross-resistance profiles of existing antimicrobial agents. This guide provides an objective comparison of the cross-resistance patterns between josamycin propionate, a 16-membered macrolide antibiotic, and other key antibiotic classes, supported by experimental data.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other antibiotics, primarily macrolides, lincosamides, and streptogramin B (the MLSB phenotype), is predominantly governed by target site modification.[1][2][3] The primary mechanism involves the enzymatic methylation of an adenine residue in the 23S ribosomal RNA, a critical component of the 50S ribosomal subunit.[2][3][4] This modification, mediated by erm (erythromycin ribosome methylase) genes, reduces the binding affinity of these three classes of antibiotics to the ribosome, leading to resistance.[1][2][3][4]
Another significant mechanism is the active efflux of the antibiotic from the bacterial cell, mediated by genes such as mef and msr.[4][5] This mechanism is responsible for resistance to 14- and 15-membered macrolides.[1]
Quantitative Analysis of Cross-Resistance
The following table summarizes the minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance profiles of this compound.
| Organism | Resistance Profile | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Roxithromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin-Resistant | 2 (57% inhibited) | ≥ 4 | 2 (25% inhibited) | 2 (11.6% inhibited) | - | [6] |
| Mycoplasma pneumoniae | Wild Type | - | - | - | - | - | [5] |
| Erythromycin-Selected Mutant | >64 | >64 | >64 | - | 0.25 | [5] | |
| Josamycin-Selected Mutant | 128 | 64 | 128 | - | 0.25 | [5] | |
| Clindamycin-Selected Mutant | 0.5 | 0.5 | 0.5 | - | 128 | [5] |
Note: The study on Staphylococcus aureus investigated 246 clinical isolates of erythromycin-resistant staphylococci.[6] The data for Mycoplasma pneumoniae was generated by selecting for resistant mutants in vitro through serial passages in subinhibitory concentrations of the respective antibiotics.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in the comparative data were determined using standard methodologies as outlined below.
1. Broth Microdilution Method (as generally described in cited literature): [7]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a 0.5 McFarland turbidity standard.[3] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microdilution trays are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. In Vitro Selection of Resistant Mutants (as described for Mycoplasma pneumoniae): [5]
-
Serial Passages: The parental strain of Mycoplasma pneumoniae is serially passaged in broth media containing subinhibitory concentrations of the selecting antibiotic (e.g., erythromycin, josamycin, clindamycin).
-
Increasing Concentrations: With each passage where growth is observed, the concentration of the antibiotic is increased.
-
Isolation of Mutants: Clones from the passages exhibiting increased MICs are isolated and further characterized for cross-resistance to other antibiotics.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms of cross-resistance and the experimental workflow for their identification.
Caption: Mechanisms of MLSB cross-resistance.
References
- 1. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Josamycin Propionate and Clindamycin Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of josamycin propionate and clindamycin against clinically significant anaerobic bacteria. The information presented is collated from multiple experimental studies to support research and development in antimicrobial chemotherapy.
Executive Summary
This compound, a macrolide antibiotic, and clindamycin, a lincosamide, both demonstrate potent activity against a broad spectrum of anaerobic bacteria by inhibiting protein synthesis. Both antibiotics target the 50S ribosomal subunit, leading to the cessation of bacterial growth. While clindamycin has historically been a staple for treating anaerobic infections, studies indicate that this compound offers comparable, and in some instances, superior, in vitro activity. This guide presents a comprehensive review of their mechanisms of action, comparative in vitro efficacy through Minimum Inhibitory Concentration (MIC) data, and the standardized experimental protocols used for their evaluation.
Mechanism of Action
Both josamycin and clindamycin are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome.[1][2] Their primary target is the 23S rRNA component of the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[3][4] By binding to this critical region, these antibiotics interfere with the translocation of tRNA molecules, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial protein synthesis.[2]
While both drugs share a similar overall mechanism, subtle differences in their binding interactions with the 23S rRNA have been observed. Chemical footprinting studies have revealed that both clindamycin and the macrolide josamycin protect specific nucleotide residues within the PTC from chemical modification, confirming their binding site.[4][5] Clindamycin has been shown to protect bases A2058, A2451, and G2505, with an additional protection of A2059 that is not observed with lincomycin, a related lincosamide.[4][5] Josamycin, as a macrolide, also binds within the peptide exit tunnel near the PTC.[2][6] This interaction can arrest bacterial ribosomes at the initiation phase of protein synthesis by sterically hindering the placement of tRNA in the A-site.[2]
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and clindamycin against various anaerobic bacterial species, as determined by standardized agar and broth dilution methods. MIC values are presented as ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates).
Table 1: Comparative MIC Values (µg/mL) Against Bacteroides fragilis Group
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Josamycin | 0.25 - >128 | 2.0 | 16.0 |
| Clindamycin | 0.06 - >256 | 0.5 | 16.0 |
Data compiled from multiple in vitro studies. Note that resistance patterns can vary geographically and over time.[7][8][9][10][11]
Table 2: Comparative MIC Values (µg/mL) Against Fusobacterium Species
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Josamycin | 0.03 - >32 | 0.25 | 4.0 |
| Clindamycin | ≤0.015 - 16 | 0.25 | 2.0 |
Note: Some studies have reported resistance in F. varium to clindamycin.[8][12][13][14]
Table 3: Comparative MIC Values (µg/mL) Against Peptostreptococcus Species
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Josamycin | ≤0.024 - 3.12 | 0.39 | 1.56 |
| Clindamycin | ≤0.03 - >4 | 0.125 | 2.0 |
Data for Peptostreptococcus anaerobius and other related species.[8][15][16][17][18]
Table 4: Comparative MIC Values (µg/mL) Against Clostridium Species
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Josamycin | 0.06 - >64 | 0.5 | 4.0 |
| Clindamycin | ≤0.12 - >256 | 0.5 | 8.0 |
Includes data for C. perfringens and other Clostridium species. Resistance to both agents has been reported.[8][19][20][21][22]
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to this compound and clindamycin is predominantly performed using the agar dilution or broth microdilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[23][24][25]
Agar Dilution Method (CLSI Reference Method)
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[23][26]
-
Media Preparation : Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared.[26] A series of agar plates containing doubling dilutions of the antimicrobial agents are made.
-
Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared from a 24- to 48-hour pure culture.
-
Inoculation : A Steers replicator is used to inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation : Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or GasPak™ jar) at 35-37°C for 48 hours.
-
Endpoint Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Broth Microdilution Method
The broth microdilution method is a practical alternative for routine testing, particularly for the Bacteroides fragilis group.[24][25][27]
-
Media and Plate Preparation : Pre-made or in-house prepared microtiter plates containing serial dilutions of the antibiotics in a suitable broth medium (e.g., supplemented Brucella broth) are used.
-
Inoculum Preparation : A bacterial suspension is prepared and diluted to a final concentration of approximately 10⁵ CFU/mL in each well.
-
Inoculation : The microtiter plates are inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
Endpoint Determination : The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.
Conclusion
Both this compound and clindamycin are effective inhibitors of a wide range of anaerobic bacteria. While clindamycin has been a long-standing therapeutic option, the in vitro data suggest that this compound is a potent alternative with a comparable spectrum of activity. The choice between these two agents for future research and development may depend on specific bacterial targets, regional resistance patterns, and further investigation into their pharmacokinetic and pharmacodynamic properties. The standardized protocols outlined in this guide provide a framework for reproducible and comparative evaluation of these and other antimicrobial agents against anaerobic pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 4. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of josamycin and rosamicin against Bacteroides fragilis compared with clindamycin, erythromycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 14. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptostreptococcus spp. (and Finegoldia magna) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. karger.com [karger.com]
- 20. Resistance of Some Species of Clostridium to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jmb.or.kr [jmb.or.kr]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bactericidal vs. Bacteriostatic Activity of Josamycin Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of josamycin propionate, a macrolide antibiotic, against key bacterial pathogens. Its performance is contrasted with other commonly used macrolides—erythromycin, clarithromycin, and roxithromycin—with a focus on differentiating between bactericidal (kill) and bacteriostatic (inhibit growth) effects. This assessment is supported by experimental data on Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC), detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Comparative Analysis of In Vitro Activity
The primary determinant of whether an antimicrobial agent is bactericidal or bacteriostatic is the ratio of its MBC to its MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. The following table summarizes the MIC and MBC values for josamycin and comparator macrolides against several clinically relevant bacterial species.
| Antibiotic | Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Josamycin | Staphylococcus aureus | 0.5 | 1 | 2 | [1] |
| Streptococcus pneumoniae | 0.06 | >128 | >2133 | [2] | |
| Bacteroides fragilis | 2 | 16 | 8 | [3][4] | |
| Erythromycin | Staphylococcus aureus | 0.5 | >128 | >256 | [1] |
| Streptococcus pneumoniae | 0.03 | >128 | >4267 | [2] | |
| Bacteroides fragilis | 2 | 32 | 16 | [3][4] | |
| Clarithromycin | Staphylococcus aureus | 0.125 | >128 | >1024 | [5] |
| Streptococcus pneumoniae | 0.03 | >128 | >4267 | [2] | |
| Roxithromycin | Staphylococcus aureus | 0.25 | >128 | >512 | [5] |
| Streptococcus pneumoniae | 0.06 | >128 | >2133 | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the antimicrobial activity of a compound. The following are detailed methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solution of the antibiotic of known concentration.
-
-
Procedure:
-
Dispense 100 µL of sterile MHB into each well of the microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This creates a range of antibiotic concentrations.
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension. A growth control well containing only broth and bacteria should be included.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.
-
Prerequisite:
-
An MIC test must be performed first.
-
-
Procedure:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a sterile antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each agar plate.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizing the Processes
To better understand the experimental workflow and the mechanism of action of josamycin, the following diagrams are provided.
Conclusion
The available in vitro data suggests that this compound exhibits primarily bacteriostatic activity against a broad range of bacteria, with bactericidal action observed at higher concentrations against certain species like Staphylococcus aureus. Its efficacy, particularly against erythromycin-resistant staphylococci, highlights its potential clinical utility. However, the distinction between bactericidal and bacteriostatic action is concentration-dependent and species-specific. For a definitive classification against a particular pathogen, the MBC/MIC ratio should be determined under standardized laboratory conditions as outlined in this guide. This comparative information is crucial for guiding further research and development of this antimicrobial agent.
References
- 1. In Vitro Activity of Josamycin Against Aerobic Gram-Positive Cocci and Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of josamycin and rosamicin against Bacteroides fragilis compared with clindamycin, erythromycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Josamycin and Rosamicin Against Bacteroides fragilis Compared with Clindamycin, Erythromycin, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Josamycin Propionate Bioequivalence: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of josamycin propionate bioequivalence studies, offering insights into its performance against other macrolide antibiotics. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Disclaimer: While this guide synthesizes the most relevant publicly available data, full-text access to some cited studies was limited. Consequently, certain detailed experimental protocols, particularly the specifics of the bioanalytical methodology for the pivotal van Hoogdalem et al. study, are based on typical bioanalytical practices and may not reflect the exact procedures used. Most of the comparative data with other macrolides are derived from clinical efficacy studies rather than formal head-to-head bioequivalence trials.
Bioequivalence Study of this compound Formulations
A key study by van Hoogdalem et al. investigated the bioequivalence of two this compound formulations: a Solutab® tablet (both intact and dispersed) and a reference sachet (Josacine®).[1] Due to the high pharmacokinetic variability of josamycin, a robust study design was employed.
Experimental Protocol
Study Design: A 3-treatment, 4-period crossover study was conducted in 36 healthy male and female subjects.[1] To account for the drug's variability, the study was performed at a steady-state, included a replicate treatment with the reference formulation, and utilized a widened bioequivalence margin (70-143%).[1]
Dosing and Sampling: Subjects received 1,000 mg of this compound. Blood samples were collected over a 12-hour dosing interval on day 4 to determine the serum concentrations of both this compound and its active metabolite, josamycin base, at steady-state.[1]
Bioanalytical Method: While the specific details of the HPLC (High-Performance Liquid Chromatography) method used in the van Hoogdalem et al. study are not fully detailed in the available abstract, a typical bioanalytical workflow for macrolide quantification in plasma involves protein precipitation followed by HPLC with mass spectrometric (MS) or fluorescence detection. A validated HPLC-MS method for josamycin in human plasma has been described, offering high sensitivity and specificity.
A general workflow for such an analysis is depicted below:
Data Summary
The pharmacokinetic parameters from the van Hoogdalem et al. study are summarized in the table below. The results indicated that both the intact and dispersed Solutab® tablets were bioequivalent to the reference sachet formulation.[1]
| Formulation | Analyte | Cmax (µg/mL) | Tmax (h) |
| Reference Sachet | This compound | 1.02 | 1.5 |
| Josamycin Base | 0.36 | 1.8 | |
| Intact Solutab® | Comparable to reference, tending towards higher serum levels. | ||
| Dispersed Solutab® | Comparable to reference, tending towards higher serum levels. |
Comparative Performance with Other Macrolides
Direct, head-to-head bioequivalence studies comparing this compound with other macrolides are not extensively available in the public domain. However, several clinical and pharmacological studies provide comparative data on their efficacy and pharmacokinetics.
Josamycin vs. Erythromycin
Studies comparing josamycin and erythromycin suggest comparable plasma concentrations, half-lives, and elimination constants at similar doses.[2] However, some research indicates that erythromycin may be more rapidly and better absorbed.[3] Notably, josamycin appears to be better tolerated, with fewer gastrointestinal side effects.[2][3]
| Macrolide | Key Comparative Findings |
| Josamycin | - Similar plasma concentrations and half-life to erythromycin.- Better gastrointestinal tolerance.[2][3] |
| Erythromycin | - May have faster and better absorption than josamycin.[3] |
Josamycin vs. Clarithromycin
In the treatment of acute exacerbations of chronic bronchitis, clarithromycin administered twice daily was found to be as effective as josamycin given three times daily.[4] A study on hospitalized patients with bacterial pneumonia showed comparable efficacy between 500 mg of clarithromycin twice daily and 1000 mg of josamycin twice daily, with a lower incidence of adverse events reported for clarithromycin.
| Macrolide | Key Comparative Findings |
| Josamycin | - Effective in treating respiratory tract infections. |
| Clarithromycin | - As effective as josamycin at a different dosing regimen.- May have a better side-effect profile in some cases. |
Josamycin vs. Azithromycin
A study comparing a 5-day course of azithromycin with a 10-day course of josamycin for the treatment of acute pneumonia found them to be similarly effective.
| Macrolide | Key Comparative Findings |
| Josamycin | - Effective in a 10-day course for acute pneumonia. |
| Azithromycin | - As effective as josamycin in a shorter 5-day course. |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for macrolide antibiotics, including josamycin, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptidyl-tRNA.
Some evidence also suggests that josamycin may have anti-inflammatory effects, potentially through the inhibition of the p38 MAPK signaling pathway.
Bioequivalence Study Workflow
A standard bioequivalence study follows a well-defined workflow to compare the rate and extent of absorption of a test drug product with a reference product.
References
- 1. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Josamycin and Erythromycin Stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and tolerance of erythromycin and josamycin in the prevention of bacteraemia following dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and tolerance of two new macrolides, clarithromycin and josamycin, in the treatment of patients with acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetics of josamycin and its propionate ester
A Comparative Guide to the Pharmacokinetics of Josamycin and Josamycin Propionate for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic josamycin and its prodrug, this compound. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these two compounds.
Pharmacokinetic Profile Comparison
This compound is an ester prodrug designed to enhance the oral absorption of josamycin. Upon administration, it is hydrolyzed to the active form, josamycin. The pharmacokinetic parameters of both compounds exhibit significant intra- and interindividual variability[1].
Data Summary
The following table summarizes the key pharmacokinetic parameters for josamycin and this compound based on data from various clinical studies. It is important to note that these values are derived from different studies with varying experimental conditions, and direct cross-study comparisons should be made with caution.
| Pharmacokinetic Parameter | Josamycin Base | This compound (as Josamycin) | This compound (as Parent Compound) |
| Cmax (µg/mL) | 0.4 - 8.1 (dose-dependent)[2] | 0.36[1] | 1.02[1] |
| Tmax (h) | 0.5 - 2[3] | 1.8[1] | 1.5[1] |
| Half-life (t½) (h) | ~1.5 - 1.8[2] | Not explicitly stated | Not explicitly stated |
| AUC | Data not directly comparable | Data not directly comparable | Data not directly comparable |
| Administration Dose | 750 mg, 1250 mg, 2000 mg[2] | 1000 mg[1] | 1000 mg[1] |
| Study Population | 15 healthy volunteers[2] | 36 healthy subjects[1] | 36 healthy subjects[1] |
Note: The Cmax for josamycin base is presented as a range due to its dose-dependent nature as observed in a study with different dosage regimens[2]. The data for this compound is from a bioequivalence study of a 1000 mg sachet formulation[1].
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies. Below are representative experimental methodologies employed in these studies.
Study Design for Josamycin Base Pharmacokinetics
A study investigating the pharmacokinetics of josamycin base was conducted as a cross-over study in 15 healthy young volunteers. The participants received four different oral dosages of josamycin base. Serum samples were collected at specified time points to determine the drug concentration[2][4].
-
Subjects: 15 healthy volunteers.
-
Dosage: Four different oral dosages were administered.
-
Sampling: Blood samples were collected at various time intervals post-administration.
-
Analysis: Serum concentrations of josamycin were determined. The specific analytical method was not detailed in the abstract.
Bioequivalence Study of this compound
A bioequivalence study was performed on a this compound formulation. This study utilized a 3-treatment, 4-period crossover design in 36 healthy male and female subjects. The aim was to compare an intact and a dispersed tablet formulation with a reference sachet, all containing 1000 mg of josamycin as this compound[1].
-
Subjects: 36 healthy male and female subjects.
-
Design: 3-treatment, 4-period crossover design.
-
Dosage: 1000 mg of josamycin in the form of this compound.
-
Sampling: Blood samples were collected over a 12-hour dosing interval on day 4 to establish steady-state serum level profiles of both this compound and the active metabolite, josamycin base[1].
-
Analysis: Serum levels of this compound and josamycin base were measured, likely using a validated chromatographic method such as HPLC, as is common for such studies[5][6][7].
Visualizations
Experimental Workflow for a Typical Oral Bioavailability Study
The following diagram illustrates a generalized workflow for a clinical study designed to assess the oral bioavailability and pharmacokinetics of a drug like josamycin or this compound.
Caption: Workflow of a pharmacokinetic study.
This guide highlights the key pharmacokinetic differences between josamycin and its propionate ester, providing a foundation for informed decision-making in research and drug development. The considerable variability in the kinetics of these compounds underscores the importance of well-controlled, comparative studies for a definitive assessment.
References
- 1. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Josamycin – A New Macrolide Antibiotic | Semantic Scholar [semanticscholar.org]
- 5. Sensitive and specific method for the determination of josamycin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of josamycin and rokitamycin in plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Analytical Methods for the Detection of Josamycin Propionate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Josamycin Propionate, Supported by Experimental Data.
This guide provides a comprehensive overview and comparison of various validated analytical methods for the detection and quantification of this compound, a macrolide antibiotic. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the identity, purity, potency, and stability of the final product. This document compares the performance of spectrophotometric, microbiological, and chromatographic methods, presenting key validation parameters in a clear, tabular format. Detailed experimental protocols for each major technique are provided to facilitate method implementation and evaluation.
Comparative Analysis of Method Performance
The choice of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the sample matrix. The following tables summarize the quantitative performance of different analytical techniques for the determination of this compound, based on published validation data.
Table 1: Spectrophotometric Methods
| Parameter | Method A: Reaction with 2,4-Dinitrophenylhydrazine | Method B: Kinetic - Oxidation with Alkaline KMnO4 |
| Principle | Colorimetric reaction with the aldehyde group of josamycin. | Measurement of the green-colored product of josamycin oxidation. |
| Wavelength (λmax) | 411 nm | 611 nm |
| Linearity Range | 10 - 160 µg/mL | 2 - 10 µg/mL[1] |
| Correlation Coefficient (r) | 0.9999 | Not Reported |
| Limit of Detection (LOD) | 2.4 µg/mL | 1.0 µg/mL[1] |
| Limit of Quantification (LOQ) | 8.0 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (% RSD) | Not Reported | Not Reported |
Table 2: Microbiological and Chromatographic Methods
| Parameter | Microbiological Assay (Agar Diffusion) | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) |
| Principle | Inhibition of microbial growth (Micrococcus luteus ATCC 9341).[2] | Separation based on physicochemical interactions followed by universal detection based on aerosol charging.[3] |
| Linearity Range | 0.1 - 0.5 µg/mL[2] | 0.002 - 0.30 mg/mL[3] |
| Correlation Coefficient (r/R²) | r = 0.999[2] | R² > 0.999[3] |
| Limit of Detection (LOD) | Not Reported | 1.8 - 2.0 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 97.74 - 101.13%[2] | 95.0 - 124.0%[3] |
| Precision (Intra-day % RSD) | 0.87%[2] | < 2.0%[3] |
| Precision (Inter-day % RSD) | 1.25%[2] | < 5.6%[3] |
Note: While High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of macrolide antibiotics, specific quantitative validation data for this compound using these methods were not available in the public domain at the time of this review. Generally, HPLC-UV offers a good balance of specificity and sensitivity for routine quality control, while LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis.[4][5]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
Spectrophotometric Method (Reaction with 2,4-Dinitrophenylhydrazine)
This method is based on the reaction of the aldehyde group of josamycin with 2,4-dinitrophenylhydrazine in a methanolic hydrochloric acid medium, which yields a yellow-colored product.
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (saturated solution in 2 M HCl)
-
Hydrochloric acid (analytical grade)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing and dissolving the reference standard in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 160 µg/mL by serial dilution with methanol.
3. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in a known volume of methanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with methanol to a final concentration within the calibration range.
4. Procedure:
-
To an aliquot of each standard and sample solution in a volumetric flask, add the DNPH reagent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Dilute the solution to the final volume with methanol.
-
Measure the absorbance of the resulting yellow solution at 411 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Microbiological Assay (Agar Diffusion Method)
This bioassay determines the potency of this compound by measuring its inhibitory effect on the growth of a susceptible microorganism.
1. Reagents and Materials:
-
This compound reference standard
-
Culture medium (e.g., Nutrient Agar)
-
Test organism: Micrococcus luteus ATCC 9341[2]
-
Phosphate buffer
-
Petri dishes, cylinders (or paper discs)
-
Incubator
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it with phosphate buffer to obtain a series of standard solutions with concentrations ranging from 0.1 to 0.5 µg/mL.[2]
3. Sample Preparation:
-
Prepare sample solutions from the pharmaceutical formulation in a similar manner to the standard solutions, ensuring the final concentration falls within the assay's linear range.
4. Procedure:
-
Prepare the agar plates inoculated with the test microorganism.
-
Place sterile cylinders onto the surface of the agar.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates under specified conditions (e.g., temperature and time).
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Construct a calibration curve by plotting the zone diameters of the standards against the logarithm of their concentrations.
-
Determine the potency of the sample by interpolating its zone of inhibition on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC methods provide high specificity and are widely used for the assay and impurity profiling of pharmaceuticals. The following is a general protocol for an HPLC-UV or HPLC-CAD method.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, acetate)
-
HPLC system with a suitable detector (UV or CAD)
-
C18 analytical column
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations covering the desired analytical range.
3. Sample Preparation:
-
Dissolve the pharmaceutical formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter to remove excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact composition and pH should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30°C.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a specific wavelength (e.g., 232 nm) or using a Charged Aerosol Detector.
5. Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Caption: Workflow for Spectrophotometric Analysis.
Caption: Workflow for Microbiological Assay.
Caption: Workflow for HPLC Analysis.
References
Safety Operating Guide
Proper Disposal of Josamycin Propionate: A Guide for Laboratory Professionals
Josamycin propionate, a macrolide antibiotic, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the following safety protocols. In case of accidental exposure or spills, prompt action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2][3] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][5] |
Accidental Release Measures:
For minor spills, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[3] Use dry clean-up procedures to avoid generating dust.[3] The spilled material can be swept up or vacuumed (using a vacuum with a HEPA filter) and placed in a suitable, labeled container for disposal.[2][3] For larger spills, evacuate the area and ensure adequate ventilation.[2][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is governed by regulations for pharmaceutical waste. The following steps provide a general guideline for laboratories:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes), and PPE, should be segregated from general and biohazardous waste streams.[6]
-
Hazard Classification: this compound is not classified as a hazardous material for transportation.[4] However, it is categorized as harmful if swallowed.[7] All pharmaceutical waste should be handled with care to prevent environmental contamination.[8]
-
Containerization: Place all this compound waste into a clearly labeled, sealed container.[2] For non-hazardous pharmaceutical waste, a common practice is to use white containers with blue lids.[6]
-
Waste Disposal: The recommended disposal method for this compound is incineration.[4] Do not dispose of this compound down the drain or in household garbage.[7] Engage a licensed waste disposal contractor to handle the final disposal in accordance with local, regional, and national regulations.[7]
It is important to note that no specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined are based on safety data sheets and general pharmaceutical waste guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Josamycin propionate
Essential Safety and Handling Guide for Josamycin Propionate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal in a laboratory setting.
Quantitative Safety and Storage Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Acute Toxicity | ||
| Oral LD50 (mouse) | 6,400 mg/kg | [1] |
| Oral LD50 (rat) | >7 g/kg | [1] |
| Intraperitoneal LD50 (mouse) | 780 mg/kg | [1] |
| Solubility | ||
| In Ethanol | Approx. 25 mg/mL | [2] |
| In DMSO | Approx. 15 mg/mL | [2] |
| In Dimethylformamide (DMF) | Approx. 25 mg/mL | [2] |
| Storage & Stability | ||
| Solid Form | Store at -20°C; Stable for ≥4 years | [2][3] |
| In Solvent | Store at -80°C for up to 1 year | [3] |
Operational Plan: Handling this compound
This compound is a macrolide antibiotic that should be handled with care in a laboratory setting.[3][4] It is classified as harmful if swallowed.[1] The following procedures are designed to minimize risk and ensure safe handling.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended to create a barrier against potential exposure.[5]
-
Hand Protection : Wear powder-free, chemical-resistant gloves such as nitrile or neoprene.[5][6] It is recommended to change gloves every 30 to 60 minutes or immediately if they become contaminated or damaged.[7]
-
Eye and Face Protection : Use chemical safety goggles or a face shield to protect against dust particles and splashes.[6][8] Personal eyeglasses are not a substitute for proper safety eyewear.[5]
-
Body Protection : A disposable, polyethylene-coated polypropylene gown or a clean lab coat should be worn to protect skin and clothing.[6][8]
-
Respiratory Protection : While typically not required under normal use with adequate ventilation, a respirator may be necessary if there is a risk of inhaling dust, such as when handling large quantities or during spills.[8][9]
Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and exposure.
-
Preparation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[8]
-
Weighing and Transfer : this compound is a white to light yellowish-white crystalline powder.[10] Handle carefully to avoid creating dust.[8][9] Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation : this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[2] When preparing solutions, add the solvent to the solid slowly to prevent splashing. For aqueous buffers, it is recommended to first dissolve the compound in ethanol before diluting with the aqueous solution.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][2][7] Do not eat, drink, or smoke in the work area.[1]
Storage
Proper storage is essential to maintain the integrity of this compound.
-
Containers : Keep the compound in a tightly sealed container.[10]
-
Conditions : Store the solid product at -20°C for long-term stability.[2][3] If in a solvent, store at -80°C.[3] Keep away from oxidizing agents.[8]
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and potential harm.
-
Waste Categorization : Unused this compound and any materials contaminated with it (e.g., gloves, vials, absorbent pads) should be treated as chemical waste.
-
Disposal Method : The recommended method for disposal is incineration.[9] Do not dispose of this compound in the regular trash or pour it down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Regulatory Compliance : All disposal must be conducted in accordance with local, regional, and national regulations for chemical waste.[1] If available, use a licensed professional waste disposal service.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. scribd.com [scribd.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. kmpharma.in [kmpharma.in]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
